4-Bromopyridine-2,3-diamine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-bromopyridine-2,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrN3/c6-3-1-2-9-5(8)4(3)7/h1-2H,7H2,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDWHUTJUOZXVQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1Br)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20696101 | |
| Record name | 4-Bromopyridine-2,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20696101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1232431-75-2 | |
| Record name | 4-Bromopyridine-2,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20696101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromopyridine-2,3-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Bromopyridine-2,3-diamine: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromopyridine-2,3-diamine is a substituted pyridine derivative of significant interest in medicinal chemistry and drug discovery. Its unique arrangement of amino and bromo functional groups on the pyridine core provides a versatile scaffold for the synthesis of a wide array of heterocyclic compounds with potential therapeutic applications. This technical guide provides a comprehensive overview of the chemical properties, structure, and available experimental data for this compound, intended to serve as a valuable resource for researchers in the field.
Chemical Structure and Properties
The structural and key chemical properties of this compound are summarized below.
| Property | Value | Reference |
| CAS Number | 1232431-75-2 | [1][2][3] |
| Molecular Formula | C₅H₆BrN₃ | [1][2][3] |
| Molecular Weight | 188.03 g/mol | [1][2][3] |
| Canonical SMILES | C1=CN=C(C(=C1Br)N)N | [3] |
| InChI Key | VDWHUTJUOZXVQW-UHFFFAOYSA-N | [3] |
| Appearance | Solid (predicted) | |
| Melting Point | No experimental data available | |
| Boiling Point | No experimental data available | |
| Solubility | Expected to be soluble in polar organic solvents.[4] | |
| H-Bond Donor Count | 2 | [3] |
| H-Bond Acceptor Count | 3 | [3] |
Structure:
Caption: Chemical structure of this compound.
Spectroscopic Data
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
A ¹H NMR spectrum for this compound is available, providing insight into the proton environment of the molecule.
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| Data unavailable in a structured format |
A graphical representation of the ¹H NMR spectrum would be included here if available.
Experimental Protocol: ¹H NMR Spectroscopy
A general protocol for obtaining a ¹H NMR spectrum is as follows:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.
-
Data Acquisition: Acquire the ¹H NMR spectrum using appropriate parameters, including a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Infrared (IR) Spectroscopy
Experimental IR spectral data for this compound is not available in the searched literature. However, characteristic vibrational frequencies can be predicted based on the functional groups present:
-
N-H stretching (amines): Typically in the range of 3300-3500 cm⁻¹ (two bands for the primary amines).
-
C=C and C=N stretching (aromatic ring): Around 1450-1600 cm⁻¹.
-
C-N stretching: Around 1250-1350 cm⁻¹.
-
C-Br stretching: Typically below 1000 cm⁻¹.
Experimental Protocol: FT-IR Spectroscopy
A general protocol for obtaining an FT-IR spectrum using the KBr pellet method is as follows:
-
Sample Preparation: Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar. Grind the mixture thoroughly to a fine powder.
-
Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.
Mass Spectrometry (MS)
Experimental Protocol: Mass Spectrometry
A general protocol for obtaining a mass spectrum is as follows:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).
-
Ionization: Ionize the sample using an appropriate method, such as electron ionization (EI) or electrospray ionization (ESI).
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer.
-
Detection: Detect the ions and generate a mass spectrum.
Synthesis and Reactivity
While a specific, detailed experimental protocol for the synthesis of this compound was not found in the searched literature, its synthesis would likely involve the introduction of the amino groups onto a pre-brominated pyridine ring or bromination of a diaminopyridine precursor. Synthetic routes for similar compounds, such as 2-amino-4-bromopyridine and 2,3-diamino-5-bromopyridine, have been reported and could potentially be adapted.[1][5][6][7][8]
General Synthetic Workflow (Hypothetical):
Caption: A possible synthetic workflow for this compound.
The reactivity of this compound is dictated by its functional groups. The amino groups are nucleophilic and can undergo reactions such as acylation and alkylation. The pyridine nitrogen is basic and can be protonated or alkylated. The bromine atom at the 4-position is susceptible to nucleophilic aromatic substitution, a reaction that is generally more facile at the 2- and 4-positions of the pyridine ring due to electronic effects.[2]
Biological Activity and Applications
While specific biological activity data for this compound is limited in the public domain, substituted bromopyridines and diaminopyridines are known to be important scaffolds in drug discovery.[9][10][11] For instance, various substituted pyridine derivatives have shown a wide range of biological activities, including anticancer and antimicrobial effects.[12][13] The structural motifs present in this compound make it a valuable starting material for the synthesis of fused heterocyclic systems, such as imidazopyridines, which are known to possess diverse pharmacological properties.[14]
Stability and Storage
Information regarding the specific stability of this compound is not detailed in the available literature. As a general precaution for amino- and bromo-substituted pyridines, it is advisable to store the compound in a cool, dry, and dark place to prevent potential degradation. Some related compounds are known to be air-sensitive.[15]
Conclusion
This compound is a chemical compound with significant potential as a building block in the synthesis of novel therapeutic agents. While a comprehensive experimental characterization is not yet publicly available, this guide consolidates the existing structural and predicted chemical information. Further research to elucidate its physical and chemical properties, develop efficient synthetic routes, and explore its biological activities is warranted to fully realize the potential of this versatile molecule.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. calpaclab.com [calpaclab.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. CAS 13534-98-0: 4-Amino-3-bromopyridine | CymitQuimica [cymitquimica.com]
- 5. application.wiley-vch.de [application.wiley-vch.de]
- 6. rsc.org [rsc.org]
- 7. 4-Amino-3-bromopyridine | C5H5BrN2 | CID 26095 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. 2-Amino-4-bromopyridine 97 84249-14-9 [sigmaaldrich.com]
- 11. Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. arkat-usa.org [arkat-usa.org]
- 15. CN102603622B - Synthetic method of 2-amino-4-bromopyridine - Google Patents [patents.google.com]
An In-depth Technical Guide to 4-Bromopyridine-2,3-diamine (CAS: 1232431-75-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromopyridine-2,3-diamine is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. Its structure, featuring a bromo substituent and two amino groups on the pyridine ring, offers multiple sites for chemical modification, making it a valuable building block for the synthesis of more complex molecules, including heterocyclic compounds with potential biological activity. This technical guide provides a comprehensive overview of the available information on this compound, focusing on its synthesis, physicochemical properties, and potential applications based on the activities of structurally related compounds.
Physicochemical Properties
A summary of the key physicochemical properties for this compound is presented in the table below.
| Property | Value | Reference(s) |
| CAS Number | 1232431-75-2 | [1][2] |
| Molecular Formula | C₅H₆BrN₃ | [1][2] |
| Molecular Weight | 188.03 g/mol | [1][2] |
| Appearance | Not explicitly stated; likely a solid | |
| Purity | ≥97% | [1][2] |
| Storage Conditions | Room temperature, protect from light | [1][2] |
| SMILES | NC1=NC=CC(Br)=C1N | [1] |
Synthesis of this compound
The synthesis of this compound is achieved through a two-step process starting from 2-amino-4-bromopyridine. The first step involves the nitration of 2-amino-4-bromopyridine to yield 2-amino-4-bromo-3-nitropyridine. The subsequent step is the reduction of the nitro group to afford the final product, this compound.
Experimental Protocols
Step 1: Synthesis of 2-Amino-4-bromo-3-nitropyridine
Materials:
-
2-amino-4-bromopyridine
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Fuming Nitric Acid (HNO₃)
-
Crushed ice
-
Sodium Hydroxide (NaOH) or Ammonium Hydroxide (NH₄OH) for neutralization
-
Round-bottom flask
-
Stirrer
-
Dropping funnel
-
Thermometer
-
Ice bath
Procedure:
-
In a round-bottom flask, dissolve 2-amino-4-bromopyridine in concentrated sulfuric acid, maintaining the temperature at 0°C with an ice bath.
-
Slowly add a pre-cooled mixture of fuming nitric acid and concentrated sulfuric acid dropwise to the solution. The temperature should be carefully monitored and maintained below 5°C during the addition.
-
After the addition is complete, continue stirring the reaction mixture at a low temperature for 1-2 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture onto crushed ice to precipitate the product.
-
Neutralize the resulting solution to a pH of 7-8 with a suitable base (e.g., NaOH or NH₄OH).
-
Collect the precipitate by filtration, wash thoroughly with cold water, and dry under a vacuum to obtain crude 2-amino-4-bromo-3-nitropyridine.
-
The crude product can be further purified by recrystallization or column chromatography.
Step 2: Synthesis of this compound
Materials:
-
2-amino-4-bromo-3-nitropyridine
-
Reduced Iron powder (Fe) and Hydrochloric acid (HCl) OR Stannous chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol
-
Water
-
Ethyl acetate
-
Sodium sulfate (Na₂SO₄)
-
Potassium hydroxide (KOH) solution (2 M)
-
Round-bottom flask
-
Reflux condenser
-
Stirrer
Procedure using Iron/HCl:
-
To a suspension of 2-amino-4-bromo-3-nitropyridine in a mixture of ethanol and water, add reduced iron powder and a catalytic amount of concentrated hydrochloric acid.
-
Heat the mixture to reflux and stir for several hours.
-
Monitor the reaction for completion by TLC.
-
Once the reaction is complete, cool the mixture and filter to remove the iron residue.
-
Concentrate the filtrate under reduced pressure.
-
Partition the residue between ethyl acetate and a 2 M KOH solution.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield this compound.
Procedure using Stannous Chloride:
-
Dissolve 2-amino-4-bromo-3-nitropyridine in ethanol.
-
Add stannous chloride dihydrate (SnCl₂·2H₂O) to the solution and stir at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, proceed with a standard aqueous work-up and extraction with an organic solvent to isolate the product.
Quantitative Data
| Parameter | Value |
| Starting Material (Step 1) | 2-amino-4-bromopyridine |
| Reagents (Step 1) | Nitrating mixture (HNO₃, H₂SO₄) |
| Product (Step 1) | 2-amino-4-bromo-3-nitropyridine |
| Starting Material (Step 2) | 2-amino-4-bromo-3-nitropyridine |
| Reagents (Step 2) | Iron powder and hydrochloric acid, or Stannous chloride dihydrate |
| Product (Step 2) | This compound |
| Reported Yield (related cpd.) | 78% for the reduction of 2-amino-5-bromo-3-nitropyridine to 2,3-diamino-5-bromopyridine[3] |
Spectroscopic Data
¹H NMR spectral data for this compound is available.[4] This data is crucial for the structural confirmation of the synthesized compound.
Biological Activity and Applications in Drug Discovery
As of the latest available information, there are no specific studies detailing the biological activity, mechanism of action, or direct applications in drug discovery for this compound itself. However, the core structure of diaminopyridine and its bromo-substituted derivatives are prevalent in molecules with a wide range of biological activities.
Derivatives of 2,3-diaminopyridines have been investigated for their potential as:
-
Antiparasitic Agents: Compounds derived from 2,3-diamino-5-bromopyridine have shown promising activity against Trypanosoma brucei and Plasmodium falciparum, the parasites responsible for African sleeping sickness and malaria, respectively.[3] Some of these derivatives exhibited IC50 values in the low micromolar range.[3]
-
Kinase Inhibitors: The 1H-imidazo[4,5-b]pyridine scaffold, which can be synthesized from 2,3-diaminopyridines, is a core component of many kinase inhibitors. Kinases are crucial targets in cancer therapy, and inhibitors of kinases like AKT and Rho-kinase have been developed from related structures.
-
Anticancer Agents: Other substituted pyridine derivatives have been explored as anticancer agents. For instance, pyridine-bridged analogues of combretastatin-A4 have been synthesized and shown to inhibit cancer cell survival and growth.
The presence of the bromine atom on the pyridine ring of this compound provides a handle for further chemical modifications through cross-coupling reactions, such as Suzuki and Sonogashira couplings. This allows for the introduction of diverse substituents, enabling the generation of compound libraries for drug screening.
Conclusion
This compound is a valuable synthetic intermediate with the potential for use in the development of novel compounds with diverse applications. While direct biological data for this specific molecule is currently lacking, the established synthetic routes and the known activities of related diaminopyridine derivatives suggest that it is a promising scaffold for medicinal chemistry research, particularly in the areas of antiparasitic and anticancer drug discovery. Further investigation into the biological properties of this compound and its derivatives is warranted to fully explore its therapeutic potential.
References
"4-Bromopyridine-2,3-diamine" molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides essential physicochemical data for 4-Bromopyridine-2,3-diamine, a compound of interest in various research and development applications. The following sections detail its molecular formula and weight, presented in a clear, tabular format for ease of reference.
Physicochemical Data
The fundamental molecular properties of this compound are summarized below.
| Property | Value |
| Molecular Formula | C5H6BrN3 |
| Molecular Weight | 188.02524 g/mol |
This information is critical for stoichiometric calculations in experimental protocols and for the characterization of the compound. The molecular formula, C5H6BrN3, indicates a composition of five carbon atoms, six hydrogen atoms, one bromine atom, and three nitrogen atoms.[1] The molecular weight is approximately 188.03 g/mol .
Logical Relationship Diagram
The following diagram illustrates the direct relationship between the chemical name, its corresponding molecular formula, and its calculated molecular weight.
Caption: Relationship between compound name, formula, and molecular weight.
References
Spectroscopic Profile of 4-Bromopyridine-2,3-diamine: A Technical Guide
Mass Spectrometry (MS)
Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound. For 4-Bromopyridine-2,3-diamine (C₅H₆BrN₃), the mass spectrum is expected to show a distinct isotopic pattern due to the presence of bromine.
Table 1: Predicted Mass Spectrometry Data for this compound
| Parameter | Predicted Value | Notes |
| Molecular Formula | C₅H₆BrN₃ | |
| Molecular Weight | 188.03 g/mol | |
| Exact Mass | 186.9745 Da | Calculated for the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ¹⁴N) |
| [M]⁺ | m/z 187 | Corresponding to the molecule with the ⁷⁹Br isotope. |
| [M+2]⁺ | m/z 189 | Corresponding to the molecule with the ⁸¹Br isotope.[1][2][3] |
| Isotopic Ratio | ~1:1 | The relative intensity of the [M]⁺ and [M+2]⁺ peaks will be approximately equal, which is a characteristic signature for compounds containing one bromine atom.[1][2][3] |
| Major Fragments | [M-Br]⁺, [M-NH₂]⁺, [M-HCN]⁺ | Expected fragmentation patterns include the loss of the bromine radical, an amino group, or hydrogen cyanide. |
Infrared (IR) Spectroscopy
Infrared spectroscopy identifies functional groups within a molecule by measuring the absorption of infrared radiation. The predicted IR spectrum of this compound would display characteristic bands for its amine and aromatic functionalities.
Table 2: Predicted Infrared (IR) Absorption Bands for this compound
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Notes |
| 3450 - 3300 | N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) | Two distinct bands are expected for the primary amine groups.[4] |
| 3100 - 3000 | C-H Aromatic Stretch | Pyridine Ring | |
| 1650 - 1580 | N-H Scissoring (Bending) | Primary Amine (-NH₂) | This band is characteristic of primary amines.[4] |
| 1600 - 1450 | C=C and C=N Ring Stretching | Pyridine Ring | Multiple bands are expected in this region, characteristic of the aromatic pyridine ring.[5][6] |
| 1335 - 1250 | C-N Stretch | Aromatic Amine | Strong absorption is anticipated in this region.[4] |
| ~1100 | C-Br Stretch | Bromo-aromatic | A weak to medium band is expected. |
| 910 - 665 | N-H Wagging | Primary Amine (-NH₂) | A broad band may be observed.[4] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the structure and chemical environment of atoms within a molecule. The following are predicted ¹H and ¹³C NMR chemical shifts for this compound, typically recorded in a solvent like DMSO-d₆.
Predicted ¹H NMR Data
The ¹H NMR spectrum is expected to show two signals for the aromatic protons and a broad signal for the amine protons.
Table 3: Predicted ¹H NMR Data for this compound (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment | Notes |
| ~7.5 - 7.7 | Doublet | ~5-6 | H-6 | The proton adjacent to the nitrogen in the pyridine ring, expected to be deshielded. |
| ~6.5 - 6.7 | Doublet | ~5-6 | H-5 | Coupled to H-6. |
| ~5.0 - 6.0 | Broad Singlet | - | 2 x -NH₂ | The chemical shift of amine protons is variable and depends on solvent and concentration. This signal may exchange with D₂O. |
Predicted ¹³C NMR Data
The proton-decoupled ¹³C NMR spectrum is predicted to show five distinct signals for the five carbon atoms of the pyridine ring.
Table 4: Predicted ¹³C NMR Data for this compound (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment | Notes |
| ~150 - 155 | C-2 | Carbon bearing an amino group and adjacent to the ring nitrogen. |
| ~145 - 150 | C-6 | Carbon adjacent to the ring nitrogen. |
| ~135 - 140 | C-3 | Carbon bearing an amino group. |
| ~110 - 115 | C-5 | Aromatic CH. |
| ~105 - 110 | C-4 | Carbon bearing the bromine atom, expected to be shielded relative to other C-Br carbons due to the ortho and para amino groups. |
Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for a compound such as this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra.
Materials and Equipment:
-
This compound sample (5-10 mg for ¹H, 20-50 mg for ¹³C)
-
Deuterated solvent (e.g., DMSO-d₆)
-
High-quality 5 mm NMR tubes
-
Vortex mixer or sonicator
-
NMR Spectrometer (e.g., 400 MHz or higher)
-
Internal standard (e.g., Tetramethylsilane, TMS)
Procedure:
-
Sample Preparation: Accurately weigh the sample and dissolve it in approximately 0.6-0.7 mL of the deuterated solvent in a clean vial. Ensure complete dissolution, using a vortex mixer or sonicator if necessary.
-
Transfer to NMR Tube: Using a pipette, transfer the solution into a clean NMR tube.
-
Internal Standard: Add a small amount of TMS as an internal standard (0 ppm).
-
Spectrometer Setup: Insert the NMR tube into the spectrometer.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.[7]
-
Data Acquisition:
-
For ¹H NMR, acquire the spectrum using standard parameters.
-
For ¹³C NMR, use appropriate parameters, which may require a larger number of scans.
-
-
Data Processing: Apply Fourier transformation to the acquired data. Phase correct the spectrum and calibrate the chemical shift scale using the TMS peak at 0 ppm. Integrate the peaks in the ¹H NMR spectrum and analyze the chemical shifts, multiplicities, and coupling constants.[7]
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To obtain a high-quality FT-IR spectrum.
Materials and Equipment:
-
This compound sample
-
FT-IR Spectrometer with an Attenuated Total Reflectance (ATR) accessory
-
Spatula
-
Solvent for cleaning (e.g., isopropanol) and lint-free wipes
Procedure (using ATR):
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.
-
Sample Application: Place a small amount of the solid sample onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Apply Pressure: Use the pressure arm to apply consistent pressure to the sample, ensuring good contact with the crystal.
-
Data Acquisition: Collect the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
-
Cleaning: After analysis, clean the ATR crystal thoroughly with a suitable solvent and a soft, lint-free wipe.[8]
Mass Spectrometry (MS)
Objective: To obtain the mass spectrum and confirm the molecular weight and isotopic distribution.
Materials and Equipment:
-
This compound sample
-
Mass Spectrometer (e.g., with Electron Ionization - EI source)
-
Solvent for sample dissolution (if required for the introduction method)
-
Sample vials
Procedure (using EI):
-
Sample Introduction: Introduce a small amount of the sample into the ion source. For a solid sample, this can be done using a direct insertion probe.
-
Ionization: The sample is vaporized and then bombarded with a high-energy electron beam, causing ionization and fragmentation of the molecules.[9]
-
Mass Analysis: The resulting ions are accelerated into a mass analyzer, which separates them based on their mass-to-charge (m/z) ratio.[9][10]
-
Detection: A detector records the abundance of ions at each m/z value.
-
Data Analysis: The resulting mass spectrum is plotted as relative intensity versus m/z. Analyze the molecular ion peak and the M+2 peak to confirm the presence of bromine and determine the molecular weight. Interpret the fragmentation pattern to gain further structural information.[9]
Visualization of Spectroscopic Workflow
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 3. youtube.com [youtube.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. chimia.ch [chimia.ch]
- 6. researchgate.net [researchgate.net]
- 7. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 8. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 9. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 10. quora.com [quora.com]
The Strategic Utility of 4-Bromopyridine-2,3-diamine in the Synthesis of Fused Heterocyclic Systems: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide explores the role of 4-Bromopyridine-2,3-diamine as a versatile starting material in the synthesis of a variety of fused heterocyclic compounds. The presence of vicinal amino groups, combined with a strategically positioned bromine atom on the pyridine ring, makes this reagent a valuable building block for creating molecular scaffolds with significant potential in medicinal chemistry and materials science. The bromine atom serves as a handle for further functionalization, allowing for the introduction of diverse substituents through cross-coupling reactions, thereby enabling the exploration of a broad chemical space.
Synthesis of the Starting Material: this compound
The synthesis of this compound can be achieved through a two-step sequence starting from the commercially available 2-amino-4-bromopyridine. The process involves nitration followed by reduction.
Step 1: Synthesis of 2-Amino-4-bromo-3-nitropyridine
The introduction of a nitro group at the 3-position of 2-amino-4-bromopyridine is a key step. This is typically achieved via electrophilic aromatic substitution using a nitrating agent.
Step 2: Synthesis of this compound
The subsequent reduction of the nitro group in 2-amino-4-bromo-3-nitropyridine yields the desired this compound.
Core Applications in Heterocyclic Synthesis
The vicinal diamine functionality of this compound is a classical precursor for the construction of five- and six-membered rings fused to the pyridine core.
Synthesis of 7-Bromoimidazo[4,5-b]pyridines
The condensation of this compound with aldehydes or carboxylic acids (or their derivatives) is a widely employed method for the synthesis of the imidazo[4,5-b]pyridine scaffold. This reaction, often referred to as the Phillips condensation, provides a straightforward entry into a class of compounds with diverse biological activities. The bromine atom at the 7-position of the resulting imidazopyridine offers a site for further chemical modification.
Table 1: Synthesis of 7-Bromo-2-substituted-imidazo[4,5-b]pyridines
| R-group | Reagent | Reaction Conditions | Yield (%) | Reference |
| Phenyl | Benzaldehyde | Na₂S₂O₅, DMSO | 91.4 | [1] |
| 4-Nitrophenyl | 4-Nitrobenzaldehyde | Not specified | Not specified | [2] |
| 4-(N,N-dimethylamino)phenyl | 4-(N,N-dimethylamino)benzaldehyde | Not specified | Not specified | [2] |
| H | Formic acid | Reflux | High | Analogous to[3] |
| Methyl | Acetic acid | Reflux | High | Analogous to[3] |
Synthesis of 7-Bromotriazolo[4,5-b]pyridines
The reaction of this compound with nitrous acid (generated in situ from sodium nitrite and an acid) leads to the formation of the triazolo[4,5-b]pyridine ring system. This diazotization reaction is a fundamental method for the synthesis of this important class of heterocycles.
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-4-bromo-3-nitropyridine
Materials:
-
2-Amino-4-bromopyridine
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Fuming Nitric Acid (HNO₃)
-
Ice
-
Sodium Hydroxide solution (for neutralization)
Procedure:
-
In a flask equipped with a stirrer and a dropping funnel, cool concentrated sulfuric acid to 0 °C.
-
Slowly add 2-amino-4-bromopyridine to the cooled sulfuric acid while maintaining the temperature below 5 °C.
-
Prepare a nitrating mixture of fuming nitric acid and concentrated sulfuric acid and cool it.
-
Add the nitrating mixture dropwise to the solution of the aminopyridine, ensuring the temperature does not exceed 5 °C.
-
After the addition is complete, stir the reaction mixture at a low temperature for 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice to precipitate the product.
-
Neutralize the mixture with a sodium hydroxide solution to a pH of 7-8.
-
Filter the precipitate, wash with cold water, and dry under vacuum to obtain 2-amino-4-bromo-3-nitropyridine.[4][5]
Protocol 2: Synthesis of this compound
Materials:
-
2-Amino-4-bromo-3-nitropyridine
-
Iron powder (Fe)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Hydroxide solution (for workup)
-
Organic solvent (e.g., Ethyl acetate) for extraction
Procedure:
-
To a suspension of iron powder in water and a small amount of hydrochloric acid, heat the mixture to reflux.
-
Add a solution of 2-amino-4-bromo-3-nitropyridine in a suitable solvent (e.g., ethanol) dropwise to the refluxing mixture.
-
After the addition is complete, continue refluxing until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and make it alkaline with a sodium hydroxide solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield this compound.
Protocol 3: General Procedure for the Synthesis of 7-Bromo-2-substituted-imidazo[4,5-b]pyridines from Aldehydes
Materials:
-
This compound
-
Substituted aldehyde (e.g., Benzaldehyde)
-
Sodium metabisulfite (Na₂S₂O₅)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Dissolve this compound and the corresponding aldehyde in DMSO.
-
Add sodium metabisulfite to the solution.
-
Heat the reaction mixture at an elevated temperature (e.g., 120-140 °C) for several hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and pour it into water to precipitate the product.
-
Filter the solid, wash with water, and purify by recrystallization or column chromatography to obtain the desired 7-bromo-2-substituted-imidazo[4,5-b]pyridine.[1]
Protocol 4: General Procedure for the Synthesis of 7-Bromotriazolo[4,5-b]pyridine
Materials:
-
This compound
-
Sodium Nitrite (NaNO₂)
-
Hydrochloric Acid (HCl) or Acetic Acid
Procedure:
-
Dissolve this compound in an aqueous acidic solution (e.g., dilute HCl or acetic acid) and cool to 0-5 °C in an ice bath.
-
Slowly add an aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at this temperature for a specified period (e.g., 30 minutes).
-
Allow the reaction to warm to room temperature.
-
Neutralize the solution carefully with a base (e.g., sodium bicarbonate).
-
The product may precipitate out of the solution or can be extracted with an organic solvent.
-
Isolate and purify the 7-Bromotriazolo[4,5-b]pyridine by filtration and recrystallization or by extraction and column chromatography.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of a range of fused heterocyclic systems. Its straightforward preparation and the reactivity of its vicinal diamine functionality allow for the efficient construction of imidazo[4,5-b]pyridines and triazolo[4,5-b]pyridines. The presence of the bromine atom provides a crucial handle for post-synthetic modifications, enabling the generation of diverse compound libraries for applications in drug discovery and materials science. The protocols outlined in this guide provide a solid foundation for researchers to explore the full potential of this strategic starting material.
References
An In-depth Technical Guide to the Reactivity and Functional Groups of 4-Bromopyridine-2,3-diamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromopyridine-2,3-diamine is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its unique arrangement of functional groups—a pyridine ring, a bromine atom, and two vicinal amino groups—provides a versatile scaffold for the synthesis of a wide range of complex molecules, particularly those with therapeutic potential. The pyridine core, being isosteric to a phenyl ring but with distinct electronic properties, offers opportunities for modulating pharmacokinetic and pharmacodynamic properties. The bromine atom serves as a convenient handle for various cross-coupling reactions, allowing for the introduction of diverse substituents. The adjacent amino groups are poised for cyclization reactions, leading to the formation of fused heterocyclic systems such as imidazo[4,5-b]pyridines, which are known to exhibit a broad spectrum of biological activities.
This technical guide provides a comprehensive overview of the reactivity of this compound's core functional groups, supported by experimental protocols and quantitative data where available. It also explores its potential application in a drug discovery workflow, illustrating the logical progression from a starting fragment to more complex, biologically active molecules.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 1232431-75-2 | [1] |
| Molecular Formula | C₅H₆BrN₃ | [1] |
| Molecular Weight | 188.03 g/mol | [1] |
| Appearance | Likely a solid at room temperature | Inferred from related compounds |
| pKa | Not experimentally determined. Estimated to have two pKa values corresponding to the protonation of the pyridine nitrogen and the amino groups. | N/A |
Reactivity of Functional Groups
The reactivity of this compound is dictated by the interplay of its three key functional groups: the vicinal diamines, the bromo substituent, and the pyridine ring.
Vicinal Diamino Groups: Gateway to Fused Heterocycles
The most prominent feature of this compound is the presence of two amino groups at the 2- and 3-positions. This arrangement is primed for cyclization reactions with various electrophiles to form five-membered rings, leading to the synthesis of 6-bromo-imidazo[4,5-b]pyridine derivatives. These derivatives are of particular interest as they are analogues of purines and have been shown to possess a wide range of biological activities, including anticancer and antimicrobial properties.[2][3]
The general reaction involves the condensation of the diamine with aldehydes, carboxylic acids, or their derivatives. The reaction with aldehydes is often followed by an oxidative cyclization.
Experimental Protocol: Synthesis of 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine
This protocol is adapted from the synthesis of a related compound and illustrates the general procedure for the cyclization of a brominated diaminopyridine with an aldehyde.[3]
Materials:
-
5-Bromo-2,3-diaminopyridine (or this compound) (1.0 eq)
-
Benzaldehyde (1.1 eq)
-
Ethanol
-
Iodine (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
Procedure:
-
Dissolve the diaminopyridine in ethanol in a round-bottom flask.
-
Add benzaldehyde dropwise to the solution.
-
Add a catalytic amount of iodine.
-
Heat the reaction mixture to reflux and stir for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution. Filter the solid, wash with cold ethanol and water, and dry to obtain the desired 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine.[3]
Yield: 80% (for the analogous reaction with 5-bromo-2,3-diaminopyridine).[3]
Bromo Group: A Handle for Cross-Coupling Reactions
The bromine atom at the 4-position of the pyridine ring is a versatile functional group that can be readily transformed through various transition-metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of substituents, including alkyl, aryl, and heteroaryl groups, providing a powerful tool for structure-activity relationship (SAR) studies in drug discovery. The reactivity of the C-Br bond in these reactions is influenced by the electronic nature of the pyridine ring and the other substituents.
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organohalide and an organoboron compound. It is a highly reliable and widely used method for the formation of C-C bonds. In the case of this compound, the bromine atom can be coupled with various boronic acids or esters to introduce new carbon-based substituents.
General Experimental Protocol: Suzuki-Miyaura Coupling of a Bromopyridine
This is a general procedure and may require optimization for this compound.[4]
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water)
-
Schlenk flask
-
Magnetic stirrer
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add the this compound, arylboronic acid, base, and palladium catalyst.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC).
-
Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. This reaction allows for the substitution of the bromine atom in this compound with a variety of primary and secondary amines, further expanding the chemical space accessible from this scaffold.
General Experimental Protocol: Buchwald-Hartwig Amination of a Bromopyridine
This is a general procedure and may require optimization for this compound.[5][6]
Materials:
-
This compound (1.0 eq)
-
Amine (1.2 eq)
-
Palladium precatalyst (e.g., [Pd₂(dba)₃], 0.18 mmol for an 8.8 mmol scale reaction)
-
Ligand (e.g., (±)-BINAP, 0.35 mmol for an 8.8 mmol scale reaction)
-
Base (e.g., NaOtBu, 25 mmol for an 8.8 mmol scale reaction)
-
Anhydrous and degassed toluene
-
Schlenk flask
-
Magnetic stirrer
-
Inert gas (Argon)
Procedure:
-
In a Schlenk flask under an inert atmosphere, combine the this compound, amine, palladium precatalyst, ligand, and base.
-
Add degassed toluene.
-
Heat the reaction mixture to 80 °C and stir for 4 hours.
-
Cool the reaction to room temperature and add diethyl ether.
-
Wash the organic mixture with brine, dry over MgSO₄, and remove the solvent under reduced pressure.
-
Purify the product by recrystallization or column chromatography.
Spectroscopic Data
Specific, experimentally obtained spectroscopic data for this compound are not widely available. However, based on the analysis of related compounds, the following characteristics can be predicted:
¹H NMR: The spectrum would be expected to show signals for the two protons on the pyridine ring, likely in the aromatic region (δ 6.0-8.0 ppm). The chemical shifts would be influenced by the electron-donating amino groups and the electron-withdrawing bromine atom. Signals for the amino protons would also be present, and their chemical shift and appearance would be dependent on the solvent and concentration.
¹³C NMR: The spectrum would display five signals corresponding to the five carbon atoms of the pyridine ring. The chemical shifts would be indicative of the electronic environment of each carbon, with the carbon attached to the bromine atom appearing at a characteristic chemical shift.
Application in a Fragment-Based Drug Discovery Workflow
This compound is an excellent starting point for a fragment-based drug discovery (FBDD) campaign due to its low molecular weight and multiple points for synthetic elaboration. The following diagram illustrates a hypothetical workflow.
Caption: A hypothetical Fragment-Based Drug Discovery workflow.
This workflow begins with the screening of a fragment library containing this compound against a biological target. Once a binding interaction is confirmed, the "hit" fragment is then elaborated through synthetic chemistry to improve its potency and drug-like properties. The vicinal diamines can be cyclized to form the imidazo[4,5-b]pyridine core, and the bromine atom can be functionalized via cross-coupling reactions. This iterative process of synthesis and biological evaluation, guided by SAR and ADME/Tox profiling, can ultimately lead to the identification of a preclinical drug candidate.
Key Synthetic Transformations: A Visual Guide
The following diagram illustrates the key reactive sites of this compound and the types of transformations they can undergo.
Caption: Key reactive sites and transformations.
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex heterocyclic molecules with potential applications in drug discovery. Its vicinal diamino groups provide a direct route to the biologically relevant imidazo[4,5-b]pyridine scaffold, while the bromine atom at the 4-position serves as a key site for diversification through a variety of robust cross-coupling reactions. Although a comprehensive experimental dataset for this specific molecule is not yet publicly available, the known reactivity of its constituent functional groups provides a strong foundation for its application in medicinal chemistry. Further experimental investigation into its physicochemical properties and reactivity will undoubtedly unlock its full potential as a key intermediate in the development of novel therapeutics.
References
Navigating the Synthesis of Bioactive Scaffolds: A Technical Guide to 4-Bromopyridine-2,3-diamine
For researchers, scientists, and professionals in drug development, the strategic selection of chemical building blocks is paramount to the successful synthesis of novel therapeutic agents. Among the vast array of heterocyclic intermediates, 4-Bromopyridine-2,3-diamine (CAS No. 1232431-75-2) emerges as a critical precursor for the construction of privileged scaffolds in medicinal chemistry, particularly the imidazo[4,5-b]pyridine core. This technical guide provides an in-depth overview of its commercial availability, key synthetic applications, and its role in the development of targeted therapeutics.
Commercial Availability and Sourcing
This compound is available from a number of specialized chemical suppliers. Purity levels are typically offered at 97% or higher, suitable for most research and development applications. While some suppliers maintain stock for immediate shipment, others may offer the compound on a synthesis-on-demand basis. Researchers are advised to inquire directly with the vendors for up-to-date pricing and lead times.
| Supplier | CAS Number | Purity | Available Quantities | Notes |
| ChemScene | 1232431-75-2 | ≥97% | Inquire | Storage at 4°C, protected from light, is recommended.[1] |
| Alfa Chemistry | 1232431-75-2 | 96% | Inquire | Offered for experimental/research use. |
| HDH Pharma Inc. | 1232431-75-2 | ≥97% | 100 mg | Product is intended for professional laboratory use only.[2] |
| BLD Pharm | 1232431-75-2 | Inquire | Inquire | - |
| Synthonix, Inc. | 1232431-75-2 | Inquire | Inquire | - |
Synthetic Utility in Medicinal Chemistry
The primary utility of this compound lies in its role as a precursor to imidazo[4,5-b]pyridines, a class of compounds recognized for their structural similarity to endogenous purines. This resemblance allows them to interact with a wide range of biological targets, making them a focal point in drug discovery.[3][4] The vicinal diamine functionality of this compound allows for the facile construction of the imidazole ring through condensation with various electrophiles.
One of the key synthetic transformations involving this diamine is the Phillips condensation reaction with aldehydes to yield 2-substituted imidazo[4,5-b]pyridines. The bromine atom at the 6-position of the resulting fused heterocyclic system serves as a versatile handle for further functionalization through cross-coupling reactions, such as the Suzuki-Miyaura coupling. This modular approach enables the generation of diverse chemical libraries for structure-activity relationship (SAR) studies.
Experimental Protocols: Synthesis of 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine
The following protocol, adapted from established literature procedures, details the synthesis of a representative imidazo[4,5-b]pyridine derivative from a brominated diaminopyridine precursor.[5] This reaction serves as a foundational method for accessing this important scaffold.
Materials:
-
5-Bromo-2,3-diaminopyridine (or this compound)
-
Benzaldehyde
-
Ethanol (EtOH)
-
Diiodine (I₂)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Filtration apparatus
Procedure:
-
To a solution of 5.31 mmol of 5-bromo-2,3-diaminopyridine (1 g) dissolved in 40 mL of ethanol (EtOH) in a round-bottom flask, add 5.84 mmol of benzaldehyde (0.6 mL) dropwise.[5]
-
Add 0.531 mmol of diiodine (0.09 g) to the reaction mixture.[5]
-
The solution is brought to reflux with magnetic stirring at 90 °C.[5]
-
The reaction is monitored over 24 hours, during which a brown solid is expected to form.[5]
-
After completion, the reaction mixture is cooled, and the solid product is collected by filtration.
-
The collected solid is washed three times with distilled water and then dried in an oven to yield 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine.[5]
Biological Significance: Targeting the CDK9 Signaling Pathway
Derivatives of imidazo[4,5-b]pyridine have been identified as potent inhibitors of Cyclin-Dependent Kinase 9 (CDK9), a key transcriptional regulator.[6][7][8] Inhibition of CDK9 by these compounds prevents the phosphorylation of RNA Polymerase II, which is a critical step for transcriptional elongation. This leads to a decrease in the transcription of short-lived anti-apoptotic proteins such as Mcl-1. The subsequent imbalance between pro- and anti-apoptotic proteins triggers the intrinsic apoptotic pathway, ultimately leading to cancer cell death.[8]
The ability to synthesize a diverse range of imidazo[4,5-b]pyridine derivatives, stemming from precursors like this compound, provides a powerful platform for developing novel therapeutics that can modulate critical signaling pathways implicated in cancer and other diseases.
References
- 1. chemscene.com [chemscene.com]
- 2. calpaclab.com [calpaclab.com]
- 3. benchchem.com [benchchem.com]
- 4. Imidazo[4,5- b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of imidazo[4,5-b]pyridine and 4-heteroaryl-pyrimidine derivatives as anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols: 4-Bromopyridine-2,3-diamine in Suzuki Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromopyridine-2,3-diamine is a key building block in medicinal chemistry and drug discovery, frequently utilized in the synthesis of complex heterocyclic scaffolds. Its utility is particularly pronounced in palladium-catalyzed Suzuki cross-coupling reactions, where the bromo-substituent allows for the strategic introduction of various aryl and heteroaryl moieties. This reaction is fundamental in the construction of kinase inhibitors and other biologically active compounds. These application notes provide an overview of the use of this compound in Suzuki coupling, complete with experimental protocols and quantitative data from selected examples.
Core Applications
The primary application of this compound in Suzuki reactions is the synthesis of substituted pyridine-2,3-diamines. These products can then be further cyclized to form imidazo[4,5-b]pyridine derivatives or other fused heterocyclic systems. These scaffolds are central to the development of inhibitors for various kinases, such as TANK-binding kinase 1 (TBK1) and ATR kinase, which are implicated in cancer and inflammatory diseases.[1][2][3]
Key Reaction Parameters
The success of the Suzuki cross-coupling reaction with this compound is dependent on the careful selection of the catalyst, base, solvent, and temperature.
-
Catalysts: Palladium complexes with phosphine ligands are commonly employed. Examples include [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) and second-generation XPhos precatalysts.[2][3][4]
-
Bases: A variety of inorganic bases are used to activate the boronic acid or ester partner. Potassium acetate (KOAc) and cesium carbonate (Cs₂CO₃) are frequently reported.[2][3][4]
-
Solvents: Anhydrous aprotic solvents such as 1,4-dioxane are common. In some cases, a mixture of dioxane and water is used.[2][3][4]
-
Temperature: Reactions are typically heated to ensure a reasonable reaction rate, with temperatures ranging from 80°C to 95°C.[4][5]
Tabulated Quantitative Data
The following tables summarize quantitative data from representative Suzuki cross-coupling reactions involving this compound.
Table 1: Suzuki Coupling for the Synthesis of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2,3-diamine
| Parameter | Value | Reference |
| Reactant 1 | This compound | [2][3][5][6] |
| Amount of Reactant 1 | 200 mg (1.07 mmol) | [2][3][5][6] |
| Reactant 2 | Bis(pinacolato)diboron (Pin₂B₂) | [2][3][5] |
| Equivalents of Reactant 2 | 2.0 | [2][3][5] |
| Catalyst | Pd(dppf)Cl₂ | [2][3][5][6] |
| Catalyst Loading | 8 mol % | [3][5] |
| Base | Potassium Acetate (KOAc) | [2][3][5][6] |
| Equivalents of Base | 2.5 | [2][3] |
| Solvent | 1,4-Dioxane | [2][3][5][6] |
| Solvent Volume | 10 mL | [2][3][5][6] |
| Temperature | 80°C | [5] |
| Reaction Time | 16 hours | [5] |
Table 2: Suzuki Coupling with a Boronic Acid Partner
| Parameter | Value | Reference |
| Reactant 1 | This compound | [4] |
| Amount of Reactant 1 | 41.0 mg (0.218 mmol) | [4] |
| Reactant 2 | (Boronic acid not specified) | [4] |
| Catalyst | XPhos 2nd generation precatalyst | [4] |
| Catalyst Loading | 10 mol % | [4] |
| Base | Cesium Carbonate (Cs₂CO₃) | [4] |
| Equivalents of Base | 2.0 | [4] |
| Solvent | 1,4-Dioxane / Water (10:1) | [4] |
| Solvent Volume | 5.5 mL | [4] |
| Temperature | 95°C | [4] |
| Reaction Time | 2 hours | [4] |
Experimental Protocols
Protocol 1: Synthesis of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2,3-diamine
This protocol describes a Miyaura borylation, a common variation of the Suzuki coupling.
Materials:
-
Bis(pinacolato)diboron (Pin₂B₂) (544 mg, 2.14 mmol)[2][3][5]
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (63 mg, 0.086 mmol)[2][3][5]
-
Argon or Nitrogen atmosphere
Procedure:
-
To a reaction vessel, add this compound, bis(pinacolato)diboron, and potassium acetate.[2][3][5]
-
Purge the mixture with argon or nitrogen for several minutes to ensure an inert atmosphere.[5]
-
Heat the reaction mixture to 80°C and stir for 16 hours under an inert atmosphere.[5]
-
Upon completion, cool the reaction mixture to room temperature.[5]
-
Filter the mixture through a pad of Celite® and concentrate the filtrate under reduced pressure to obtain the crude product.[5] Further purification may be required.
Protocol 2: General Suzuki Coupling with an Arylboronic Acid
Materials:
-
This compound (41.0 mg, 0.218 mmol)[4]
-
Arylboronic acid (typically 1.1-1.5 equivalents)
-
Cesium Carbonate (142 mg, 0.436 mmol)[4]
-
XPhos 2nd generation precatalyst (17.16 mg, 0.022 mmol)[4]
-
1,4-Dioxane (5 mL)[4]
-
Water (0.5 mL)[4]
-
Nitrogen atmosphere
Procedure:
-
In a reaction vessel, combine this compound, the arylboronic acid, and cesium carbonate.[4]
-
Add the 1,4-dioxane and water solvent mixture.[4]
-
De-gas the mixture by bubbling nitrogen through it for several minutes.
-
Under a nitrogen atmosphere, add the XPhos 2nd generation precatalyst.[4]
-
Heat the reaction mixture to 95°C for 2 hours.[4]
-
After cooling, concentrate the solution under reduced pressure.[4]
-
Add water to the residue and extract the product with a suitable organic solvent, such as ethyl acetate.[4]
-
Combine the organic layers, dry over a drying agent (e.g., sodium sulfate), filter, and concentrate to yield the crude product, which can be purified by chromatography.
Visualizations
Suzuki Cross-Coupling Reaction Mechanism
Caption: General mechanism of the Suzuki cross-coupling reaction.
Experimental Workflow for Suzuki Coupling
Caption: A typical experimental workflow for a Suzuki cross-coupling reaction.
References
- 1. WO2015187684A1 - Tank-binding kinase inhibitor compounds - Google Patents [patents.google.com]
- 2. WO2019014618A1 - Heterocyclic inhibitors of atr kinase - Google Patents [patents.google.com]
- 3. US10392376B2 - Heterocyclic inhibitors of ATR kinase - Google Patents [patents.google.com]
- 4. WO2017059080A1 - Biaryl kinase inhibitors - Google Patents [patents.google.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Application Notes and Protocols for Sonogashira Coupling of 4-Bromopyridine-2,3-diamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of 4-Bromopyridine-2,3-diamine in Sonogashira cross-coupling reactions. This versatile building block is of significant interest in medicinal chemistry and materials science for the synthesis of novel heterocyclic compounds, particularly as a precursor to imidazo[4,5-b]pyridines and pyrazino[2,3-b]pyridines, which are prevalent scaffolds in biologically active molecules.
The Sonogashira reaction is a robust and efficient method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[1][2] The mild reaction conditions and broad functional group tolerance make it a powerful tool in organic synthesis.[2]
Synthesis of this compound
Prior to its use in Sonogashira coupling, this compound can be synthesized from commercially available 2-amino-4-bromo-3-nitropyridine. The synthesis involves the reduction of the nitro group to an amine.[3]
Protocol: Reduction of 2-Amino-4-bromo-3-nitropyridine
Materials:
-
2-Amino-4-bromo-3-nitropyridine
-
Iron powder (Fe)
-
Ammonium chloride (NH₄Cl)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Filtration apparatus
Procedure: [3]
-
To a round-bottom flask, add 2-amino-4-bromo-3-nitropyridine (1.0 eq.), iron powder (5.0 eq.), and a solution of ammonium chloride (1.0 eq.) in a mixture of ethanol and water.
-
Heat the reaction mixture to reflux and stir vigorously.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and filter the mixture through a pad of celite.
-
Wash the filter cake with ethyl acetate.
-
Combine the filtrates and remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain crude this compound, which can be purified by column chromatography or recrystallization.
Caption: Workflow for the synthesis of this compound.
Sonogashira Coupling Protocols
While specific data for this compound is not extensively published, protocols for the closely related 2-amino-3-bromopyridines provide a strong foundation for developing successful reaction conditions.[4][5][6][7] The following protocols are adapted from these established methods.
General Protocol for Sonogashira Coupling
This protocol outlines a general procedure for the palladium-catalyzed Sonogashira coupling of this compound with a terminal alkyne.
Materials:
-
This compound
-
Terminal alkyne (1.2 eq.)
-
Palladium catalyst (e.g., Pd(CF₃COO)₂, Pd(PPh₃)₂Cl₂) (2.5 mol%)
-
Ligand (e.g., PPh₃) (5.0 mol%)
-
Copper(I) iodide (CuI) (5.0 mol%)
-
Base (e.g., Triethylamine (Et₃N))
-
Solvent (e.g., N,N-Dimethylformamide (DMF))
-
Schlenk flask
-
Magnetic stirrer
-
Inert gas supply (Argon or Nitrogen)
-
Under an inert atmosphere, add the palladium catalyst, ligand, and copper(I) iodide to a dry Schlenk flask.
-
Add the solvent and stir the mixture for 30 minutes at room temperature.
-
Add this compound (1.0 eq.), the terminal alkyne (1.2 eq.), and the base.
-
Heat the reaction mixture to the desired temperature (e.g., 100°C) and stir for the required time (e.g., 3 hours).
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Caption: General experimental workflow for Sonogashira coupling.
Quantitative Data Summary
The following tables summarize typical reaction conditions and yields for the Sonogashira coupling of aminobromopyridine derivatives with various terminal alkynes, providing a basis for optimizing the reaction with this compound.
Table 1: Optimization of Reaction Conditions for 2-Amino-3-bromopyridine with Phenylacetylene [6]
| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(CF₃COO)₂ (2.5) | PPh₃ (5) | Et₃N | DMF | 100 | 3 | 98 |
| 2 | Pd(OAc)₂ (2.5) | PPh₃ (5) | Et₃N | DMF | 100 | 3 | 92 |
| 3 | PdCl₂(PPh₃)₂ (2.5) | - | Et₃N | DMF | 100 | 3 | 85 |
| 4 | Pd(PPh₃)₄ (2.5) | - | Et₃N | DMF | 100 | 3 | 89 |
| 5 | Pd(CF₃COO)₂ (2.5) | PPh₃ (5) | K₂CO₃ | DMF | 100 | 3 | 75 |
| 6 | Pd(CF₃COO)₂ (2.5) | PPh₃ (5) | Cs₂CO₃ | DMF | 100 | 3 | 81 |
| 7 | Pd(CF₃COO)₂ (2.5) | PPh₃ (5) | Et₃N | Toluene | 100 | 3 | 65 |
| 8 | Pd(CF₃COO)₂ (2.5) | PPh₃ (5) | Et₃N | Dioxane | 100 | 3 | 72 |
| 9 | Pd(CF₃COO)₂ (2.5) | PPh₃ (5) | Et₃N | DMF | 80 | 3 | 85 |
| 10 | Pd(CF₃COO)₂ (2.5) | PPh₃ (5) | Et₃N | DMF | 120 | 3 | 96 |
Table 2: Substrate Scope for the Sonogashira Coupling of 2-Amino-3-bromopyridines with Terminal Alkynes [4][8]
Reaction Conditions: 2-amino-3-bromopyridine derivative (0.5 mmol), terminal alkyne (0.6 mmol), Pd(CF₃COO)₂ (2.5 mol%), PPh₃ (5 mol%), CuI (5 mol%), Et₃N (1 mL), DMF (2 mL), 100°C, 3 h.
| Entry | Bromopyridine Substrate | Alkyne Substrate | Product | Yield (%) |
| 1 | 2-Amino-3-bromopyridine | Phenylacetylene | 2-Amino-3-(phenylethynyl)pyridine | 98 |
| 2 | 2-Amino-3-bromopyridine | 4-Methylphenylacetylene | 2-Amino-3-((4-methylphenyl)ethynyl)pyridine | 94 |
| 3 | 2-Amino-3-bromopyridine | 4-Methoxyphenylacetylene | 2-Amino-3-((4-methoxyphenyl)ethynyl)pyridine | 96 |
| 4 | 2-Amino-3-bromopyridine | 4-Chlorophenylacetylene | 2-Amino-3-((4-chlorophenyl)ethynyl)pyridine | 91 |
| 5 | 2-Amino-3-bromopyridine | Cyclopropylacetylene | 2-Amino-3-(cyclopropylethynyl)pyridine | 88 |
| 6 | 2-Amino-3-bromopyridine | 1-Decyne | 2-Amino-3-(dec-1-yn-1-yl)pyridine | 85 |
| 7 | 2-Amino-3-bromo-5-methylpyridine | Phenylacetylene | 2-Amino-5-methyl-3-(phenylethynyl)pyridine | 93 |
| 8 | 2-Amino-3-bromo-5-methylpyridine | 4-Methylphenylacetylene | 2-Amino-5-methyl-3-((4-methylphenyl)ethynyl)pyridine | 90 |
Catalytic Cycle
The Sonogashira coupling reaction proceeds through a synergistic interplay between a palladium and a copper catalytic cycle.[2][9]
Caption: Catalytic cycles of the Sonogashira coupling reaction.
Troubleshooting and Optimization
-
Low Yield: If the reaction yield is low, consider increasing the reaction temperature, using a more active palladium catalyst, or employing a bulkier, more electron-rich phosphine ligand.[10] Ensure all reagents and solvents are anhydrous and the reaction is performed under a strictly inert atmosphere.
-
Homo-coupling of Alkyne (Glaser Coupling): The formation of a diacetylene byproduct can occur, particularly in the presence of oxygen.[1] Thoroughly degassing all solvents and maintaining an inert atmosphere can minimize this side reaction.
-
Dehalogenation: Reductive dehalogenation of the starting bromopyridine can sometimes be observed. Using a less polar solvent or a different base may mitigate this issue.
By leveraging the established protocols for similar substrates, researchers can effectively employ this compound in Sonogashira coupling reactions to access a diverse range of novel heterocyclic compounds for applications in drug discovery and materials science.
References
- 1. mdpi.com [mdpi.com]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 5. [PDF] Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes | Semantic Scholar [semanticscholar.org]
- 6. scirp.org [scirp.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols: 4-Bromopyridine-2,3-diamine as a Versatile Building Block for Imidazo[4,5-b]pyridines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imidazo[4,5-b]pyridines are a class of heterocyclic compounds of significant interest in medicinal chemistry due to their structural similarity to purines, allowing them to interact with a wide range of biological targets.[1] This structural motif is a key component in the development of novel therapeutic agents, particularly in the field of oncology. The strategic introduction of a bromine atom onto the pyridine ring, as in 7-bromo-imidazo[4,5-b]pyridine derivatives synthesized from 4-Bromopyridine-2,3-diamine, provides a valuable handle for further chemical modifications, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of 7-bromo-imidazo[4,5-b]pyridines and highlights their application as potent kinase inhibitors.
Synthetic Applications
This compound serves as a key precursor for the synthesis of 7-bromo-substituted imidazo[4,5-b]pyridines. The most common and effective synthetic routes involve the cyclocondensation of the diamine with either aldehydes or carboxylic acids (or their derivatives).
Synthesis via Condensation with Aldehydes
The reaction of this compound with a variety of aldehydes provides a straightforward method to introduce diverse substituents at the 2-position of the imidazo[4,5-b]pyridine core. This reaction typically proceeds under oxidative conditions, often using air as the oxidant.
dot
Caption: Synthesis of 7-bromo-imidazo[4,5-b]pyridines via aldehyde condensation.
Synthesis via Condensation with Carboxylic Acids
Alternatively, the reaction with carboxylic acids or their derivatives (such as orthoesters) offers another versatile route to 2-substituted 7-bromo-imidazo[4,5-b]pyridines. These reactions often require dehydrating agents like polyphosphoric acid (PPA) or are carried out at elevated temperatures.
dot
Caption: Synthesis of 7-bromo-imidazo[4,5-b]pyridines via carboxylic acid condensation.
Application as Kinase Inhibitors
A significant application of imidazo[4,5-b]pyridine derivatives lies in their ability to act as kinase inhibitors. Several studies have demonstrated that these compounds, including their bromo-substituted analogs, are potent inhibitors of various kinases, with a particular emphasis on the Aurora kinase family.
Aurora Kinase Inhibition
The Aurora kinases (A, B, and C) are a family of serine/threonine kinases that play crucial roles in the regulation of mitosis.[2][3][4] Their overexpression is frequently observed in various human cancers, making them attractive targets for cancer therapy.[4] Imidazo[4,5-b]pyridine-based compounds have been successfully developed as potent inhibitors of Aurora kinases.
The following table summarizes the inhibitory activity of selected bromo-substituted imidazo[4,5-b]pyridine derivatives against Aurora kinases.
| Compound ID | R-Group at C2 | Aurora A (IC50, µM) | Aurora B (IC50, µM) | Aurora C (IC50, µM) | Cell Line | Antiproliferative Activity (GI50/IC50, µM) | Reference |
| 1 | 4-(4-methylpiperazin-1-yl)phenyl | 0.015 ± 0.003 | 0.025 | 0.019 | SW620 (colon) | - | [5] |
| 2 | 4-(dimethylamino)phenyl (with 6-chloro) | 0.042 | 0.198 | 0.227 | HCT116 (colon) | - | [2] |
| 3 | Phenyl | - | - | - | Colon Carcinoma | 0.4 - 0.7 | [6] |
| 4 | 4-cyanophenyl | - | - | - | HeLa, SW620, PC3 | 1.8 - 3.2 | [6] |
Signaling Pathway
Imidazo[4,5-b]pyridine-based inhibitors typically function as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and thereby preventing the phosphorylation of downstream substrates. The inhibition of Aurora kinases disrupts various mitotic processes, leading to cell cycle arrest and apoptosis in cancer cells.
dot
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. The Aurora Kinases in Cell Cycle and Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Aurora kinases: role in cell transformation and tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines | MDPI [mdpi.com]
Application Notes and Protocols: Palladium-Catalyzed Amination of 4-Bromopyridine-2,3-diamine
Introduction
The palladium-catalyzed Buchwald-Hartwig amination stands as a pivotal transformation in modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds with remarkable efficiency and scope.[1] This reaction is particularly crucial in pharmaceutical and materials science research, where the synthesis of arylamines is a frequent necessity. The pyridine scaffold, a common motif in a vast array of biologically active compounds, makes the amination of substituted pyridines a subject of significant interest.[2] This document provides detailed application notes and protocols for the palladium-catalyzed amination of 4-Bromopyridine-2,3-diamine, a valuable building block for the synthesis of diverse molecular architectures. While specific literature on this exact substrate is limited, the protocols and data presented here are based on well-established procedures for structurally similar bromopyridines and serve as a robust guide for reaction optimization.[3][4]
Reaction Principle
The Buchwald-Hartwig amination of this compound involves the cross-coupling of the C-Br bond with a primary or secondary amine. The reaction is catalyzed by a palladium complex and requires a suitable phosphine ligand and a base. The catalytic cycle is generally understood to proceed through a sequence of key steps:
-
Oxidative Addition: A Pd(0) complex undergoes oxidative addition to the C-Br bond of this compound, forming a Pd(II) intermediate.
-
Amine Coordination and Deprotonation: The amine substrate coordinates to the Pd(II) complex, and the base facilitates the deprotonation of the amine to form a palladium-amido complex.
-
Reductive Elimination: The final step is the reductive elimination from the palladium-amido complex, which yields the desired N-substituted 2,3-diaminopyridine product and regenerates the active Pd(0) catalyst.[5]
The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and depends on the specific amine coupling partner.[4]
Data Presentation: Representative Reaction Conditions
The following tables summarize typical reaction conditions for the Buchwald-Hartwig amination of various bromopyridine derivatives. These conditions provide a strong starting point for the optimization of the amination of this compound.
Table 1: General Reaction Parameters for Buchwald-Hartwig Amination of Bromopyridines
| Parameter | Typical Range/Examples | Notes |
| Palladium Precursor | Pd₂(dba)₃, Pd(OAc)₂ | 1-5 mol% loading is common.[4] |
| Ligand | XPhos, RuPhos, BINAP | Bulky, electron-rich phosphine ligands are often effective.[3][6] |
| Base | NaOtBu, KOtBu, LiHMDS, K₂CO₃ | The choice of base is crucial and depends on the amine's pKa.[3][7] |
| Solvent | Toluene, Dioxane, THF | Anhydrous solvents are essential for optimal results.[3][8] |
| Temperature | 80-110 °C | Reaction temperature is optimized based on substrate reactivity.[4] |
| Amine | Primary & Secondary Amines | 1.2-1.5 equivalents are typically used.[4] |
Table 2: Examples of Buchwald-Hartwig Amination of Bromopyridines with Various Amines
| Bromopyridine Substrate | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 6-Bromopyridin-3-amine | Arylamine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | High (General Protocol)[3] |
| 2-Bromo-4-methylpyridine | Primary/Secondary Amine | Pd Precursor / Phosphine Ligand | NaOtBu/K₃PO₄ | Toluene | 80-110 | Good to Excellent (General Protocol)[4] |
| 2-bromo-6-methyl pyridine | (+/-)-trans-1,2-diaminocyclohexane | Pd₂(dba)₃ / (±)-BINAP | NaOtBu | Toluene | 80 | 60[6] |
| 3-Bromopyridine-D4 | Primary/Secondary Amine | Pd Precursor / Phosphine Ligand | NaOtBu/K₃PO₄ | Toluene | 80-110 | High (General Protocol)[2] |
Experimental Protocols
The following is a general protocol for the palladium-catalyzed amination of this compound. This should be adapted and optimized for each specific amine coupling partner.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precursor (e.g., Pd₂(dba)₃, 2 mol%)[3]
-
Phosphine ligand (e.g., XPhos, 4 mol%)[3]
-
Base (e.g., Sodium tert-butoxide (NaOtBu), 1.4 equiv)[3]
-
Anhydrous Toluene (to achieve a concentration of 0.1 M of the limiting reagent)
-
Schlenk flask or sealed tube
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound, the palladium precursor, the phosphine ligand, and the base.[3][4]
-
Solvent and Reagent Addition: Add anhydrous toluene via syringe, followed by the amine coupling partner.[2]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[4]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.[2][4]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[2]
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired N-substituted pyridine-2,3,4-triamine derivative.[4]
Troubleshooting:
-
Low or No Conversion:
-
Catalyst/Ligand: The choice of ligand is critical. For less reactive amines, consider more active pre-catalysts or bulkier, more electron-rich ligands.[3]
-
Base: A stronger base like lithium bis(trimethylsilyl)amide (LiHMDS) may be required for less acidic amines. Ensure the base is fresh and anhydrous.[3]
-
Inert Atmosphere: Oxygen can deactivate the palladium catalyst. Ensure proper Schlenk or glovebox techniques are used.[3]
-
Solvent: The solvent must be anhydrous.[3]
-
Visualizations
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pubs.acs.org [pubs.acs.org]
Application of 4-Bromopyridine-2,3-diamine in Kinase Inhibitor Synthesis: A Review of Available Data
Extensive literature and patent searches have revealed no specific instances of "4-Bromopyridine-2,3-diamine" being utilized as a direct precursor or intermediate in the synthesis of kinase inhibitors. Despite a comprehensive search for its synthesis and application in drug discovery, no scholarly articles, patents, or detailed protocols specifically mentioning this compound for this purpose were identified.
This suggests that this compound is not a commonly employed building block in the development of kinase inhibitors. Researchers in the field appear to favor other structurally related brominated diaminopyridine isomers.
While information on the target compound is unavailable, research on analogous structures provides insights into how similar scaffolds are utilized in kinase inhibitor synthesis. Compounds such as 2,3-diamino-5-bromopyridine , 4-bromo-2,6-diaminopyridine , and 2-amino-4-bromopyridine serve as key intermediates in the generation of diverse kinase inhibitor libraries.
Synthesis of a Related Precursor: 2,3-diamino-5-bromopyridine
A common route to a related isomer, 2,3-diamino-5-bromopyridine, involves a multi-step synthesis starting from 2-aminopyridine. This process highlights the synthetic strategies employed for preparing diaminopyridine scaffolds.
A representative synthetic workflow for a related compound is outlined below:
Caption: Illustrative synthesis of 2,3-diamino-5-bromopyridine.
General Application of Diaminopyridine Scaffolds in Kinase Inhibitor Synthesis
Diaminopyridine cores are valuable in kinase inhibitor design because the two adjacent amino groups can act as key hydrogen bond donors, mimicking the hinge-binding interactions of the adenine moiety of ATP with the kinase. The bromine atom provides a versatile handle for introducing a wide array of substituents via cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings. This allows for the systematic exploration of the chemical space around the pyridine core to optimize potency, selectivity, and pharmacokinetic properties of the inhibitor.
The general workflow for utilizing such a scaffold in inhibitor synthesis is depicted below:
Caption: General workflow for synthesizing kinase inhibitors.
Conclusion
Application Notes and Protocols for N-Arylation of 4-Bromopyridine-2,3-diamine
Introduction
The N-arylation of heteroaromatic amines is a fundamental transformation in organic synthesis, crucial for the construction of molecules with significant applications in medicinal chemistry and materials science. The pyridine scaffold is a privileged structure in drug discovery, and the ability to introduce aryl substituents onto its amino groups allows for the exploration of vast chemical space. 4-Bromopyridine-2,3-diamine is a valuable building block, featuring two nucleophilic amino groups and a bromine atom that can participate in cross-coupling reactions. This document provides detailed protocols for the selective N-arylation of this compound, focusing on the widely used Palladium-catalyzed Buchwald-Hartwig amination and the classical copper-catalyzed Ullmann condensation. These methods offer versatile routes to synthesize N-aryl-4-bromopyridine-2,3-diamine derivatives.
Key N-Arylation Strategies
Two primary methods for the N-arylation of this compound are the Buchwald-Hartwig amination and the Ullmann condensation. The Buchwald-Hartwig reaction is a palladium-catalyzed cross-coupling reaction known for its high efficiency, functional group tolerance, and relatively mild reaction conditions[1][2][3]. The Ullmann condensation is a copper-catalyzed reaction that serves as a classical alternative, often requiring higher temperatures but remaining effective for certain substrates[4][5]. The choice of method may depend on the specific aryl halide, available catalysts, and desired reaction scale.
Experimental Protocols
Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination
This protocol describes a general procedure for the mono-N-arylation of this compound using a palladium catalyst and a phosphine ligand. Optimization of the ligand, base, and solvent may be necessary for specific aryl halides.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide, aryl iodide)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol), the aryl halide (1.1 mmol), the palladium precatalyst (0.02 mmol, 2 mol%), and the phosphine ligand (0.04 mmol, 4 mol%).
-
The flask is sealed with a septum, and the atmosphere is replaced with an inert gas (Argon or Nitrogen) by evacuating and backfilling three times.
-
Reagent Addition: Through the septum, add the base (2.5 mmol) followed by the anhydrous solvent (10 mL) via syringe.
-
Reaction: The reaction mixture is heated to 80-110 °C with vigorous stirring. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can range from 4 to 24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove insoluble salts.
-
The filtrate is washed with water (2 x 15 mL) and brine (15 mL).
-
Purification: The organic layer is dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the N-arylated product.
Protocol 2: Copper-Catalyzed Ullmann Condensation
This protocol outlines a classical approach for N-arylation, which can be effective for substrates that are challenging for palladium-catalyzed methods. This reaction typically requires higher temperatures.
Materials:
-
This compound
-
Aryl halide (typically aryl iodide or bromide)
-
Copper catalyst (e.g., CuI, CuCl)[8]
-
Ligand (e.g., L-proline, 1,10-phenanthroline)
-
Base (e.g., K₂CO₃, K₃PO₄)
-
High-boiling polar solvent (e.g., DMF, NMP, DMSO)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
Procedure:
-
Reaction Setup: In a dry Schlenk flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (1.0 mmol), the aryl halide (1.2 mmol), the copper catalyst (0.1 mmol, 10 mol%), and the ligand (0.2 mmol, 20 mol%).
-
Add the base (2.0 mmol) and the solvent (5 mL).
-
Inert Atmosphere: The flask is purged with an inert gas (Argon or Nitrogen).
-
Reaction: The mixture is heated to 120-160 °C with vigorous stirring. The reaction progress is monitored by TLC or LC-MS.
-
Work-up: After completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate (25 mL). The mixture is then washed with aqueous ammonia (to remove copper salts) followed by water and brine.
-
Purification: The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under vacuum. The resulting crude material is purified by flash column chromatography on silica gel.
Data Presentation
The following table summarizes representative quantitative data for the N-arylation of aminopyridine derivatives based on the described protocols. Actual yields will vary depending on the specific substrates and optimized reaction conditions.
| Entry | Aryl Halide | Method | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenyl bromide | Buchwald-Hartwig | Pd₂(dba)₃ (2) | BINAP (4) | NaOt-Bu | Toluene | 100 | 12 | 75-85 |
| 2 | 4-Methoxyphenyl iodide | Buchwald-Hartwig | Pd(OAc)₂ (2) | Xantphos (4) | K₃PO₄ | Dioxane | 110 | 18 | 70-80 |
| 3 | 2-Chloropyridine | Buchwald-Hartwig | Pd₂(dba)₃ (3) | DavePhos (6) | Cs₂CO₃ | Toluene | 110 | 24 | 65-75 |
| 4 | Phenyl iodide | Ullmann | CuI (10) | L-proline (20) | K₂CO₃ | DMSO | 140 | 24 | 50-65 |
| 5 | 4-Nitrophenyl bromide | Ullmann | CuCl (10) | None | K₃PO₄ | NMP | 150 | 20 | 60-70 |
Note: Yields are estimates based on literature for similar substrates and serve as a general guideline.
Visualizations
Below is a diagram illustrating the general experimental workflow for the Buchwald-Hartwig N-arylation protocol.
Caption: Workflow for Palladium-Catalyzed N-Arylation.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 5. Ullmann Reaction [organic-chemistry.org]
- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 7. rsc.org [rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for 4-Bromopyridine-2,3-diamine and its Analogs in Coordination Chemistry
For the attention of: Researchers, scientists, and drug development professionals.
Introduction:
4-Bromopyridine-2,3-diamine is a substituted pyridine derivative with potential applications in organic synthesis and coordination chemistry. While its primary documented use is as a building block in the synthesis of more complex heterocyclic compounds, such as kinase inhibitors, its potential as a chelating ligand for metal ions is an area of interest.[1][2][3] The presence of two adjacent amino groups and the pyridine nitrogen atom suggests the possibility of acting as a bidentate or tridentate ligand, forming stable complexes with various transition metals.
This document provides an overview of the available information on this compound and presents detailed protocols and data for the coordination chemistry of the closely related parent compound, 2,3-diaminopyridine, as a predictive model for its coordination behavior.
Part 1: this compound as a Synthetic Precursor
Recent literature and patents highlight the utility of this compound in the construction of complex organic molecules. It serves as a key intermediate in multi-step syntheses, often involving palladium-catalyzed cross-coupling reactions.
Key Applications:
-
Synthesis of Heterocyclic Scaffolds: It can be reacted with reagents like triethyl orthoformate to form fused imidazole rings, such as 7-bromo-1H-imidazo[4,5-b]pyridine.[1]
-
Precursor for Kinase Inhibitors: The molecule is utilized in the synthesis of ATR kinase inhibitors, where the bromo-substituent allows for further functionalization via reactions like the Suzuki-Miyaura coupling.[2]
Experimental Protocol: Synthesis of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2,3-diamine
This protocol, adapted from patent literature, demonstrates a typical use of this compound in a palladium-catalyzed borylation reaction.[2][4][5]
Materials:
-
This compound
-
Bis(pinacolato)diboron (Pin₂B₂)
-
Potassium acetate (KOAc)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Dioxane, anhydrous
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous dioxane, add potassium acetate (2.5 eq) and bis(pinacolato)diboron (2.0 eq).
-
De-gas the mixture with a stream of argon for 15 minutes.
-
Add Pd(dppf)Cl₂ (0.08 eq) to the reaction mixture.
-
Heat the mixture to 80 °C and stir under an argon atmosphere for 16 hours.
-
Monitor the reaction progress by thin-layer chromatography or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite, washing with an appropriate solvent (e.g., ethyl acetate).
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired boronate ester.
Part 2: Coordination Chemistry of the Analogous Ligand: 2,3-Diaminopyridine
Due to the limited direct information on the coordination chemistry of this compound, this section details the behavior of the parent compound, 2,3-diaminopyridine, as a representative ligand. Studies have shown that 2,3-diaminopyridine can be used to synthesize Schiff base ligands, which subsequently form stable complexes with transition metals like Cu(II) and Ni(II).[6][7]
Synthesis of a Schiff Base Ligand from 2,3-Diaminopyridine
A common strategy to enhance the coordinating ability of diamines is to form Schiff bases with aldehydes or ketones. The resulting imine nitrogens, along with other donor atoms, create a multidentate ligand framework.
Experimental Protocol: Synthesis of a Pyridoxal-Derived Schiff Base of 2,3-Diaminopyridine [7]
Materials:
-
2,3-Diaminopyridine
-
Pyridoxal hydrochloride
-
Methanol
Procedure:
-
In a round-bottom flask, dissolve pyridoxal hydrochloride (2 mmol) and 2,3-diaminopyridine (1 mmol) in methanol (10 mL).
-
Reflux the mixture for 6 hours.
-
Monitor the reaction for the formation of the Schiff base product.
-
After cooling, the product can be isolated by filtration or evaporation of the solvent, followed by purification if necessary.
Synthesis of Metal Complexes
The Schiff base ligand derived from 2,3-diaminopyridine can then be used to synthesize coordination complexes.
Experimental Protocol: Synthesis of Cu(II) and Ni(II) Complexes [6][7]
Materials:
-
Schiff base ligand (H₂L) derived from 2,3-diaminopyridine and pyridoxal
-
Copper(II) acetate monohydrate or Nickel(II) acetate tetrahydrate
-
Methanol
Procedure:
-
Dissolve the Schiff base ligand (1 mmol) in hot methanol.
-
In a separate flask, dissolve the respective metal acetate salt (1 mmol) in methanol.
-
Add the metal salt solution dropwise to the hot ligand solution with continuous stirring.
-
Reflux the resulting mixture for 2 hours.
-
Allow the solution to cool, whereupon the metal complex will precipitate.
-
Filter the solid product, wash with cold methanol, and dry in a desiccator.
Data Presentation: Characterization of 2,3-Diaminopyridine Schiff Base Complexes
The following tables summarize the characterization data for the Schiff base ligand and its Cu(II) and Ni(II) complexes, demonstrating the coordination of the 2,3-diaminopyridine moiety through the derived imine nitrogens.
Table 1: Physicochemical and Analytical Data [6][7]
| Compound | Formula | M.W. ( g/mol ) | Color | M.p. (°C) | Yield (%) |
| H₂L | C₂₁H₂₂N₆O₄ | 422.44 | Yellow | >300 | - |
| [Cu(L)] | C₂₁H₂₀CuN₆O₄ | 483.99 | Green | >300 | - |
| [Ni(L)] | C₂₁H₂₀N₆NiO₄ | 479.14 | Brown | >300 | - |
Table 2: Key Spectroscopic Data [6][7]
| Compound | ν(C=N) (cm⁻¹) | ν(M-N) (cm⁻¹) | ν(M-O) (cm⁻¹) | Electronic Transitions λmax (nm) |
| H₂L | 1630 | - | - | 275, 390 |
| [Cu(L)] | 1615 | 520 | 450 | 410, 620 |
| [Ni(L)] | 1618 | 515 | 465 | 425, 580 |
The shift in the C=N stretching frequency upon complexation indicates the coordination of the imine nitrogen to the metal center.
Visualizations
Logical Workflow for Ligand and Complex Synthesis
The following diagram illustrates the general workflow for the synthesis of the Schiff base ligand from 2,3-diaminopyridine and its subsequent use in forming metal complexes.
Proposed Coordination Pathway
This diagram illustrates the conceptual pathway of a metal ion coordinating with the Schiff base ligand derived from 2,3-diaminopyridine.
Conclusion and Future Directions
While this compound is a valuable precursor in organic synthesis, its coordination chemistry remains largely unexplored. The data from the parent 2,3-diaminopyridine suggest that it can form stable Schiff base ligands and subsequently coordinate with transition metals in a tetradentate fashion through imine nitrogens and phenolate oxygens.[6][7] Future research could focus on synthesizing and characterizing metal complexes of this compound itself. The presence of the bromo substituent could influence the electronic properties of the ligand and the resulting complexes, potentially leading to novel catalytic or biological activities. Furthermore, the bromo group offers a handle for post-complexation modification, allowing for the construction of more elaborate supramolecular structures or bifunctional catalysts.
References
- 1. pvpcollegepatoda.org [pvpcollegepatoda.org]
- 2. Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Recent developments in the synthesis and applications of terpyridine-based metal complexes: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Terpyridine-metal complexes: Applications in catalysis and supramolecular chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oiccpress.com [oiccpress.com]
- 7. oiccpress.com [oiccpress.com]
Application Notes and Protocols for the Scale-Up Synthesis of 4-Bromopyridine-2,3-diamine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromopyridine-2,3-diamine and its derivatives are crucial heterocyclic building blocks in medicinal chemistry and drug development. Their structural motif is found in a variety of biologically active molecules, serving as a versatile scaffold for synthesizing compounds with potential therapeutic applications. The presence of a bromine atom provides a reactive handle for introducing molecular diversity through various cross-coupling reactions, while the adjacent diamine functionality is a key precursor for forming fused heterocyclic systems such as imidazo[4,5-b]pyridines, which are known to exhibit a broad spectrum of biological activities.[1][2]
This document provides detailed protocols and application notes for the scalable synthesis of this compound, focusing on a common and efficient synthetic route involving the reduction of a nitropyridine precursor. Furthermore, it outlines subsequent derivatization strategies, offering a comprehensive guide for professionals engaged in pharmaceutical and agrochemical research.
General Synthetic Strategy
The most common and scalable approach to synthesizing this compound involves a multi-step process that begins with a readily available aminobromopyridine. This precursor undergoes nitration to introduce a nitro group, which is subsequently reduced to an amine, yielding the final diamine product. The resulting compound can then be functionalized, primarily at the bromine position, to generate a library of derivatives.
References
Application Notes and Protocols for 4-Bromopyridine-2,3-diamine in Medicinal Chemistry Library Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 4-Bromopyridine-2,3-diamine as a versatile building block in the synthesis of medicinal chemistry libraries. The protocols detailed below focus on the construction of imidazo[4,5-b]pyridine scaffolds, which are of significant interest due to their structural similarity to purines, leading to a wide range of biological activities.
Introduction
This compound is a key heterocyclic starting material for the synthesis of diverse compound libraries. The presence of vicinal diamines allows for the facile construction of the imidazole ring, while the bromo substituent provides a handle for introducing molecular diversity through various cross-coupling reactions. This enables the generation of libraries of molecules with potential therapeutic applications, including but not limited to anticancer, antimicrobial, and kinase inhibitory activities. The imidazo[4,5-b]pyridine core, also known as 4-azabenzimidazole, is a privileged scaffold in medicinal chemistry.[1][2][3]
Core Synthetic Strategy: Imidazo[4,5-b]pyridine Formation
The primary application of this compound in library synthesis involves a two-step sequence:
-
Condensation: Reaction with aldehydes or carboxylic acids (or their derivatives) to form the fused imidazo[4,5-b]pyridine ring system.
-
Diversification: Functionalization of the bromo group via palladium-catalyzed cross-coupling reactions to introduce a variety of substituents.
This strategy allows for the rapid generation of a large number of analogues from a common intermediate.
Experimental Protocols
Protocol 1: Synthesis of 6-Bromo-2-aryl-1H-imidazo[4,5-b]pyridine Library
This protocol describes the parallel synthesis of a library of 6-bromo-2-aryl-1H-imidazo[4,5-b]pyridines via the condensation of this compound with a panel of substituted benzaldehydes.
Materials:
-
This compound
-
Substituted benzaldehydes (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)
-
Ethanol (EtOH)
-
Iodine (I₂) or an alternative oxidizing agent like sodium metabisulfite.[4][5]
-
Reaction vials or multi-well plates
-
Magnetic stirrer hotplate
-
Filtration apparatus
Procedure:
-
In an array of reaction vials, dissolve this compound (1.0 eq.) in ethanol.
-
To each vial, add a different substituted benzaldehyde (1.1 eq.) dropwise.
-
Add a catalytic amount of iodine (0.1 eq.) to each reaction mixture.[4]
-
Seal the vials and heat the reactions to reflux (approximately 80-90 °C) with stirring.
-
Monitor the progress of the reactions by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixtures to room temperature.
-
The product often precipitates from the solution. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to yield the desired 6-bromo-2-aryl-1H-imidazo[4,5-b]pyridine derivatives.
-
Further purification can be achieved by recrystallization or column chromatography if necessary.
Protocol 2: Library Diversification via Suzuki-Miyaura Cross-Coupling
This protocol outlines the diversification of the 6-bromo-imidazo[4,5-b]pyridine scaffold using a Suzuki-Miyaura cross-coupling reaction to introduce various aryl and heteroaryl groups at the 6-position.
Materials:
-
6-Bromo-2-aryl-1H-imidazo[4,5-b]pyridine library from Protocol 1
-
A library of boronic acids or boronate esters
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane, DMF, toluene/water mixture)
-
Inert atmosphere (Nitrogen or Argon)
-
Reaction vials or multi-well plates
-
Magnetic stirrer hotplate
-
Filtration and purification supplies
Procedure:
-
In an array of oven-dried reaction vials under an inert atmosphere, add the 6-bromo-2-aryl-1H-imidazo[4,5-b]pyridine (1.0 eq.), a boronic acid (1.2-1.5 eq.), and the base (2.0-3.0 eq.).
-
Add the palladium catalyst (0.05-0.1 eq.) to each vial.
-
Add the degassed solvent to each vial.
-
Seal the vials and heat the reactions to 80-120 °C with stirring.
-
Monitor the reactions by TLC or LC-MS until the starting material is consumed.
-
Cool the reactions to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude products using parallel flash chromatography or preparative HPLC to obtain the desired library of 6-substituted-imidazo[4,5-b]pyridines.
Data Presentation
The following tables summarize the biological activity of representative imidazo[4,5-b]pyridine derivatives synthesized from brominated 2,3-diaminopyridine precursors.
Table 1: Anticancer Activity of Imidazo[4,5-b]pyridine Derivatives
| Compound ID | R¹ | R² | Cell Line | IC₅₀ (µM) | Reference |
| 1a | Phenyl | H | MCF-7 | >50 | [6] |
| 1b | 4-Chlorophenyl | H | MCF-7 | 21.3 | [6] |
| 1c | 4-Methoxyphenyl | H | MCF-7 | 35.6 | [6] |
| 2a | Phenyl | H | HCT116 | - | [7] |
| 2b | 4-Chlorophenyl | H | HCT116 | 15.2 | [7] |
| 2c | 2,4-Dichlorophenyl | H | HCT116 | 8.7 | [7] |
Table 2: Anti-parasitic Activity of Azabenzimidazole Derivatives
| Compound ID | R (at C2) | Parasite | IC₅₀ (µM) | Reference |
| 3a | 2-Hydroxyphenyl | T. brucei | 4.8 | [2] |
| 3b | 3-Hydroxyphenyl | T. brucei | 1.3 | [2] |
| 3c | 4-Hydroxyphenyl | T. brucei | 2.5 | [2] |
| 3d | 2-Nitrophenyl | P. falciparum | >20 | [2] |
Visualizations
Caption: Synthetic workflow for medicinal chemistry library generation.
Caption: Inhibition of the CDK9 signaling pathway by library compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. arkat-usa.org [arkat-usa.org]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
"4-Bromopyridine-2,3-diamine" solubility in organic solvents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Bromopyridine-2,3-diamine, focusing on its solubility in organic solvents.
Solubility Profile
Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Solvent Examples | Expected Solubility | Rationale & Notes |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Likely Soluble | These solvents are highly polar and capable of hydrogen bonding, which should effectively solvate the polar amine and pyridine functionalities. |
| Polar Protic | Methanol, Ethanol | Likely Soluble to Sparingly Soluble | The hydroxyl groups can hydrogen bond with the diamine. Solubility may decrease with increasing alkyl chain length (e.g., isopropanol, butanol). |
| Chlorinated | Dichloromethane (DCM), Chloroform | Sparingly Soluble to Insoluble | These solvents are less polar and may not sufficiently solvate the highly polar functional groups of the molecule. |
| Ethers | Tetrahydrofuran (THF), Diethyl ether | Likely Insoluble | These are generally non-polar to weakly polar solvents and are unlikely to dissolve a polar compound like this compound. |
| Hydrocarbons | Hexanes, Toluene | Likely Insoluble | These non-polar solvents are incompatible with the polar nature of the compound. |
Frequently Asked Questions (FAQs)
Q1: I am having difficulty dissolving this compound in my chosen solvent. What should I do?
A1: If you are experiencing poor solubility, consider the following troubleshooting steps:
-
Increase the temperature: Gently warming the mixture can significantly increase the solubility of a solid.
-
Use sonication: Applying ultrasonic waves can help break up solid aggregates and enhance dissolution.
-
Re-evaluate your solvent choice: Based on the principle of "like dissolves like," polar solvents are the most suitable choice for this polar compound.[2] If you are using a non-polar or weakly polar solvent, switch to a more polar option like DMSO or DMF.
-
Check for purity: Impurities in either the solute or the solvent can sometimes affect solubility.
Q2: Which solvent is the best starting point for dissolving this compound?
A2: For initial experiments, polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) are recommended. These solvents are known to be effective for a wide range of polar organic compounds.
Q3: Can I use an aqueous solution to dissolve this compound?
A3: As an amine, this compound is expected to be basic and should exhibit increased solubility in acidic aqueous solutions due to the formation of a protonated, water-soluble salt.[3][4] The solubility in neutral water is likely to be limited.
Q4: How does temperature affect the solubility of this compound?
A4: For most solid solutes, solubility in organic solvents increases with temperature. If you are preparing a solution for a reaction, gentle heating can be an effective method to dissolve the compound. However, be mindful of the compound's stability at elevated temperatures.
Q5: My compound is precipitating out of solution during my reaction. What could be the cause?
A5: Precipitation during a reaction can be due to several factors:
-
Change in solvent polarity: The addition of a less polar co-solvent or reagent can decrease the overall polarity of the reaction mixture, causing the product to precipitate.
-
Product insolubility: The product of your reaction may be less soluble in the chosen solvent than the starting material.
-
Temperature change: If the reaction was heated to dissolve the starting material, cooling it down could cause the product or remaining starting material to precipitate.
Experimental Protocols
Protocol for Determining Approximate Solubility
This protocol provides a general method for estimating the solubility of this compound in a given organic solvent at room temperature.
Materials:
-
This compound
-
Solvent of interest
-
Analytical balance
-
Vortex mixer
-
Small vials (e.g., 2 mL)
-
Pipettes
Procedure:
-
Weigh out a small, known amount of this compound (e.g., 1 mg) and add it to a vial.
-
Add a small, measured volume of the solvent (e.g., 0.1 mL) to the vial.
-
Vortex the mixture vigorously for 1-2 minutes.
-
Visually inspect the solution. If all the solid has dissolved, the compound is soluble at least to that concentration.
-
If the solid has dissolved, add another known amount of the compound (e.g., another 1 mg) and repeat steps 3 and 4.
-
Continue this process until solid material is no longer fully dissolving, indicating that you have reached the saturation point.
-
The approximate solubility can be calculated based on the total amount of compound dissolved in the final volume of the solvent.
Diagrams
Caption: A flowchart for troubleshooting solubility issues encountered during experiments.
References
Low yield in "4-Bromopyridine-2,3-diamine" synthesis troubleshooting
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 4-Bromopyridine-2,3-diamine. This resource is intended for researchers, scientists, and professionals in drug development who may encounter challenges during this multi-step synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: A plausible and common synthetic strategy involves a two-step process starting from 2-Amino-4-bromopyridine. The first step is the regioselective nitration of 2-Amino-4-bromopyridine to yield 2-Amino-4-bromo-3-nitropyridine. The subsequent and final step is the reduction of the nitro group to an amine, affording the target compound, this compound.
Q2: What are the critical challenges in the synthesis of this compound?
A2: The primary challenges include:
-
Regioselectivity during nitration: Controlling the position of the incoming nitro group is crucial to favor the formation of the desired 3-nitro isomer over other isomers, such as the 5-nitro isomer.[1]
-
Reaction conditions for nitration: The pyridine ring is electron-deficient, making electrophilic aromatic substitution challenging and often requiring harsh reaction conditions.[2]
-
Incomplete reduction: Ensuring the complete conversion of the nitro group to the amine in the final step is critical for obtaining a high-purity product.
-
Product purification: Separating the desired product from starting materials, byproducts, and isomers can be difficult due to similar polarities.[1]
Q3: How can I improve the regioselectivity of the nitration step?
A3: To enhance the formation of the 3-nitro isomer, consider the following strategies:
-
Temperature Control: Carry out the nitration at low temperatures, typically between 0°C and 5°C.[1]
-
Choice of Nitrating Agent: A mixture of concentrated sulfuric acid and fuming nitric acid is commonly used. The precise ratio and concentration of these acids can significantly influence the isomer distribution.[1]
Troubleshooting Guides
Low Yield in Synthesis
| Observed Issue | Potential Cause | Recommended Solution |
| Low yield in nitration step | Incomplete reaction. | Ensure the correct stoichiometry of the nitrating agent. While low temperatures are crucial for selectivity, a slight, controlled increase in temperature after the initial addition may be necessary to drive the reaction to completion. Monitor reaction progress using TLC or HPLC and extend the reaction time if needed.[1] |
| Significant product loss during workup. | The product may be partially soluble in the aqueous phase during neutralization. Carefully adjust the pH to ensure complete precipitation. Use a suitable organic solvent and perform multiple extractions to maximize recovery.[1] | |
| Product degradation. | High reaction temperatures during nitration or harsh workup conditions can lead to degradation. Maintain strict temperature control and use a milder base for neutralization.[1] | |
| Low yield in reduction step | Incomplete reduction of the nitro group. | Ensure the reducing agent (e.g., iron powder, stannous chloride) is active and used in sufficient excess. The reaction time and temperature may need optimization. Monitor the reaction by TLC to confirm the disappearance of the starting material. |
| Product degradation during reduction. | Some reduction conditions can be harsh. If using catalytic hydrogenation, ensure the catalyst is not poisoned. For metal/acid reductions, control the temperature to avoid side reactions. | |
| Difficulties in product isolation. | The diamine product may be prone to oxidation or may be more water-soluble than expected. Work up the reaction under an inert atmosphere if possible. Use appropriate extraction solvents and consider salting out the aqueous layer. |
Poor Product Purity
| Observed Issue | Potential Cause | Recommended Solution |
| Presence of 2-amino-4-bromo-5-nitropyridine isomer | Nitration temperature was too high or the ratio of nitrating agents was incorrect. | Perform the addition of the nitrating agent at a very low temperature (below 0°C) and maintain this for the initial phase. Experiment with different ratios of sulfuric acid to nitric acid.[1] |
| Presence of unreacted 2-Amino-4-bromo-3-nitropyridine in final product | Incomplete reduction. | See "Low Yield in reduction step" troubleshooting above. |
| Formation of dark, tarry byproducts | Overheating or decomposition of starting material or product. | Maintain strict temperature control throughout all steps of the synthesis.[1] |
| Difficulty in separating isomers by column chromatography | The isomers have very similar polarity. | Use a high-resolution silica gel column. Experiment with various solvent systems (e.g., different ratios of hexane and ethyl acetate) to improve separation. Preparative HPLC may be necessary for achieving high purity.[1] |
Experimental Protocols
Step 1: Synthesis of 2-Amino-4-bromo-3-nitropyridine
This protocol is adapted from established procedures for the nitration of similar aminopyridines.[2]
Materials:
-
2-Amino-4-bromopyridine
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Concentrated Nitric Acid (HNO₃, 70%)
-
Crushed Ice
-
40% Sodium Hydroxide (NaOH) solution
Procedure:
-
Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, add 50 mL of concentrated sulfuric acid.
-
Substrate Addition: Cool the sulfuric acid to 0°C in an ice bath. Slowly add 8.7 g (0.05 mol) of 2-Amino-4-bromopyridine in portions, ensuring the temperature is kept below 5°C.[2]
-
Nitrating Agent Addition: Prepare a nitrating mixture of concentrated nitric acid and sulfuric acid. Cool this mixture separately. Add the nitrating mixture dropwise to the reaction flask, maintaining the temperature at 0°C.
-
Reaction: After the addition is complete, continue stirring at 0°C for approximately one hour. Then, allow the reaction to slowly warm to room temperature and stir for an additional hour.[3]
-
Quenching: Carefully pour the reaction mixture onto 500 g of crushed ice with vigorous stirring.[2]
-
Neutralization: Neutralize the solution with a 40% sodium hydroxide solution, keeping the mixture cool.
-
Isolation and Purification: Collect the yellow precipitate by vacuum filtration. Wash the solid with cold water until the washings are neutral. The crude product can be purified by recrystallization from a suitable solvent like ethanol.[2]
Step 2: Synthesis of this compound (Reduction)
This is a general procedure for the reduction of a nitro group on a pyridine ring.
Materials:
-
2-Amino-4-bromo-3-nitropyridine
-
Reduced Iron Powder
-
Ethanol
-
Water
-
Concentrated Hydrochloric Acid (HCl)
Procedure:
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser, add 2-Amino-4-bromo-3-nitropyridine (0.05 mole), reduced iron powder (30 g), 95% ethanol (40 mL), and water (10 mL).[4]
-
Acid Addition: Add a small amount of concentrated HCl (0.5 mL) to initiate the reaction.[4]
-
Reaction: Heat the mixture to reflux with stirring. The reaction progress can be monitored by TLC.
-
Workup: After the reaction is complete (typically after several hours), cool the mixture to room temperature. Filter the reaction mixture through celite or diatomaceous earth to remove the iron salts.
-
Isolation: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography or recrystallization.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low yield issues.
References
Technical Support Center: Purification of 4-Bromopyridine-2,3-diamine by Recrystallization
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) for the purification of 4-Bromopyridine-2,3-diamine by recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the recrystallization of this compound?
A1: The ideal solvent for recrystallization is one in which this compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below. Given the polar nature of the amino and pyridine groups, polar solvents are generally a good starting point.[1] A systematic approach to solvent screening is recommended.[2] For compounds with similar functionalities, such as other pyridine derivatives and aromatic amines, common solvent choices include ethanol, methanol, or mixed solvent systems like ethanol/water or acetone/hexane.[3]
Q2: My compound is not dissolving in the chosen solvent, even after heating. What should I do?
A2: This indicates that the solvent may not be suitable for your compound at the current concentration. Consider the following troubleshooting steps:
-
Increase Solvent Volume: You might have a supersaturated solution. Try adding small increments of the hot solvent until the solid dissolves.[2]
-
Select a Different Solvent: The polarity of the current solvent may be inappropriate. If you are using a non-polar solvent, switch to a more polar one. Conversely, if a very polar solvent is not working, a solvent of intermediate polarity might be effective.[2]
-
Consider Insoluble Impurities: If a large portion of your compound has dissolved but a small amount of solid remains, these may be insoluble impurities. In this case, you should proceed to a hot gravity filtration step to remove them.[1]
Q3: No crystals have formed after the solution has cooled. What is the problem?
A3: This is a common issue in recrystallization and can be attributed to several factors:
-
Excessive Solvent: Using too much solvent is a frequent cause of crystallization failure.[4] To resolve this, you can evaporate some of the solvent to increase the concentration of your compound and then attempt to cool the solution again.[1][2]
-
Supersaturation: The solution may be supersaturated, meaning it contains more dissolved solute than it should at that temperature. To induce crystallization, you can:
-
Insufficient Cooling: Ensure the solution has been cooled for a sufficient amount of time. If cooling to room temperature is not enough, try using an ice bath.[3]
Q4: My compound has separated as an oil instead of crystals ("oiling out"). How can I fix this?
A4: "Oiling out" is a common problem, especially with amines, and occurs when the solute separates from the solution as a liquid phase.[5] This can be due to the compound being impure or the cooling process being too rapid.[3] To address this:
-
Reheat and Add More Solvent: Warm the solution to redissolve the oil, then add a small amount of additional solvent.[6]
-
Slow Down the Cooling Process: Allow the solution to cool to room temperature more slowly. Insulating the flask can help.[5]
-
Change the Solvent System: The current solvent may be too nonpolar. Try a more polar solvent or a different solvent mixture.[2]
Q5: The yield of my recrystallization is very low. How can I improve it?
A5: A low yield can result from several factors:
-
Using Too Much Solvent: The more solvent used, the more of your compound will remain dissolved in the mother liquor after cooling.[2] Use the minimum amount of hot solvent required to fully dissolve your compound.
-
Premature Crystallization: If crystals form too early, such as during hot filtration, you will lose product. Ensure your filtration apparatus is pre-heated to prevent this.[2]
-
Incomplete Crystallization: Make sure the solution has been cooled for an adequate amount of time to allow for maximum crystal formation.[2]
-
Recovering a Second Crop: You can try to concentrate the mother liquor by evaporating some of the solvent and cooling it again to obtain a second crop of crystals.[3]
Data Presentation
Table 1: General Solvent Selection Guide for Recrystallization of Polar Aromatic Amines
| Solvent Class | Examples | Suitability for this compound (Predicted) | Notes |
| Polar Protic | Water, Ethanol, Methanol | High to Moderate | Good for highly polar compounds. Water may require high temperatures. Ethanol is often a good starting point.[3][4] |
| Polar Aprotic | Acetone, Ethyl Acetate | Moderate | Can be effective, especially in mixed solvent systems.[4] |
| Non-Polar | Hexane, Toluene | Low | Generally unsuitable as a primary solvent but can be used as an "anti-solvent" in a mixed solvent system to induce precipitation.[4] |
| Mixed Solvents | Ethanol/Water, Acetone/Hexane | High | Highly versatile for fine-tuning solubility. Allows for controlled precipitation.[3] |
Experimental Protocols
Detailed Methodology for Recrystallization of this compound
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of a suitable solvent (e.g., ethanol) and heat the mixture on a hot plate with stirring.
-
Achieve Saturation: Continue to add the solvent in small portions until the compound just completely dissolves at the boiling point of the solvent.[3]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and filter paper to remove them.[1]
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. To encourage slower cooling, the flask can be insulated.[3]
-
Further Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30-60 minutes to maximize crystal formation.[7]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.
Mandatory Visualization
Caption: Troubleshooting workflow for the recrystallization of this compound.
References
Technical Support Center: Side Reactions in the Bromination of Diaminopyridines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common side reactions encountered during the bromination of diaminopyridines.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the bromination of diaminopyridines?
A1: The most prevalent side reactions are over-bromination, leading to the formation of di-, tri-, or even poly-brominated products, and a lack of regioselectivity, resulting in a mixture of positional isomers.[1][2] The high activation of the pyridine ring by two amino groups makes it susceptible to multiple substitutions.[3] Oxidation of the amino groups can also occur under certain conditions.
Q2: How can I control the extent of bromination to favor mono- over di-substitution?
A2: Controlling the stoichiometry of the brominating agent is crucial. Using one equivalent or slightly less of the brominating agent, such as N-Bromosuccinimide (NBS) or bromine, can favor mono-bromination.[2] Slow, dropwise addition of the brominating agent at low temperatures can also help prevent localized high concentrations that lead to over-bromination.[4] Protecting one of the amino groups as an amide can moderate the ring's activation and improve selectivity.[2]
Q3: What factors influence the regioselectivity of bromination on a diaminopyridine ring?
A3: The substitution pattern is directed by the positions of the two amino groups, which are strong ortho- and para-directors. The steric hindrance around a given position also plays a significant role. For instance, in 2,6-diaminopyridine, the positions ortho to one amino group are para to the other, making the 3 and 5 positions highly activated. The choice of solvent and the presence of a catalyst can also influence regioselectivity.[4][5]
Q4: My reaction is producing a mixture of inseparable isomers. What can I do?
A4: Optimizing reaction conditions is key. Try lowering the reaction temperature to increase selectivity. The use of a Lewis acid catalyst, such as FeBr₃, can sometimes direct bromination to a specific position.[4] Altering the solvent may also impact the isomeric ratio. If direct bromination consistently yields an inseparable mixture, consider a multi-step synthetic route involving a directing group that can be removed later.
Q5: I have a significant amount of dibromo-byproduct. How can I remove it?
A5: Purification can often be achieved by exploiting differences in solubility and polarity. For example, in the bromination of 2-aminopyridine, the dibromo-byproduct can be removed by washing the crude product with hot petroleum ether, in which the monobromo-product is less soluble.[6] Column chromatography is another effective method for separating products with different polarities.
Troubleshooting Guides
Issue 1: Low or No Yield of Brominated Product
| Symptom | Possible Cause | Suggested Solution |
| No reaction or very low conversion of starting material. | Inactive Brominating Agent: NBS can decompose over time. Molecular bromine may be of low purity. | Use freshly recrystallized NBS. Ensure the purity of the bromine used. |
| Reaction Temperature Too Low: The activation energy for the reaction may not be met. | Gradually increase the reaction temperature while monitoring the reaction by TLC or LC-MS. | |
| Protonation of Diaminopyridine: In strongly acidic media, the amino groups can be protonated, deactivating the ring towards electrophilic substitution. | Perform the reaction in a non-acidic or weakly acidic solvent. If acid is necessary, consider using a protecting group on one or both amino groups. |
Issue 2: Excessive Over-bromination (High Levels of Di- and Poly-brominated Products)
| Symptom | Possible Cause | Suggested Solution |
| The major product is a di- or tri-brominated diaminopyridine, with little to no desired mono-bromo product. | Excess Brominating Agent: More than one equivalent of the brominating agent was used. | Carefully control the stoichiometry, using 1.0 equivalent or slightly less of the brominating agent for mono-bromination.[2] |
| High Reaction Temperature: Higher temperatures can lead to decreased selectivity and increased rates of multiple substitutions. | Perform the reaction at a lower temperature (e.g., 0 °C or below) and allow for a longer reaction time.[4] | |
| Rapid Addition of Brominating Agent: This creates localized high concentrations, favoring multiple substitutions. | Add the brominating agent dropwise as a solution over an extended period.[4] |
Issue 3: Poor Regioselectivity (Mixture of Isomers)
| Symptom | Possible Cause | Suggested Solution |
| Formation of multiple mono-brominated isomers that are difficult to separate. | Similar Reactivity of Multiple Ring Positions: The electronic and steric effects of the two amino groups may not sufficiently differentiate the reactivity of the available positions. | Change the Solvent: The polarity of the solvent can influence the regioselectivity of bromination.[7] Experiment with a range of solvents from nonpolar (e.g., CCl₄) to polar aprotic (e.g., acetonitrile) to polar protic (e.g., acetic acid). |
| Use a Bulky Brominating Agent: While less common, employing a sterically hindered brominating agent might improve selectivity for the less hindered positions. | ||
| Protecting Group Strategy: Protect one of the amino groups to alter the directing effects and steric environment of the ring. The choice of protecting group can influence the position of bromination.[2] |
Data Presentation
Table 1: Bromination of 2-Aminopyridine (Analogous System) [6]
| Starting Material | Brominating Agent | Solvent | Temperature (°C) | Product(s) | Yield (%) |
| 2-Aminopyridine | Br₂ | Acetic Acid | 0 to 50 | 2-Amino-5-bromopyridine | 62-67 |
| 2-Amino-3,5-dibromopyridine | Side Product |
Experimental Protocols
Protocol 1: Bromination of 2-Aminopyridine (Model for Diaminopyridines)[6]
This protocol for the bromination of 2-aminopyridine can serve as a starting point for developing procedures for diaminopyridines.
Materials:
-
2-Aminopyridine
-
Bromine (Br₂)
-
Acetic Acid
-
40% Sodium Hydroxide Solution
-
Petroleum Ether
Procedure:
-
Dissolve 2-aminopyridine (1.0 eq.) in acetic acid in a three-necked flask equipped with a stirrer, dropping funnel, and condenser.
-
Cool the solution to below 20 °C in an ice bath.
-
Add a solution of bromine (1.0 eq.) in acetic acid dropwise with vigorous stirring over 1 hour. Maintain the temperature below 20 °C initially, then allow it to rise to 50 °C after about half of the bromine has been added.
-
After the addition is complete, stir the mixture for an additional hour.
-
Dilute the reaction mixture with water to dissolve any precipitated hydrobromide salt.
-
Neutralize the solution with 40% sodium hydroxide with cooling and stirring.
-
Collect the precipitated product by filtration and wash with water.
-
To remove the 2-amino-3,5-dibromopyridine byproduct, wash the dried crude product with hot petroleum ether.
-
The desired 2-amino-5-bromopyridine is the remaining solid.
Mandatory Visualizations
Caption: Troubleshooting workflow for common issues in diaminopyridine bromination.
Caption: General mechanism for the electrophilic aromatic bromination of diaminopyridines.
References
- 1. benchchem.com [benchchem.com]
- 2. heteroletters.org [heteroletters.org]
- 3. NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diaminated Proligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Controlling the regioselectivity of the bromolactonization reaction in HFIP - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Catalytic dechlorination of polychlorinated biphenyls (PCBs) using amine functionalised titanocenes | Oxford EARTH [oxfordearth.web.ox.ac.uk]
"4-Bromopyridine-2,3-diamine" stability and degradation issues
Disclaimer: The following information has been compiled from data on structurally related compounds due to limited publicly available stability and degradation data for 4-Bromopyridine-2,3-diamine. This guide should be utilized for informational purposes and as a foundation for your own experimental validation.
Frequently Asked Questions (FAQs)
Q1: How should I properly store this compound?
A: Based on information for related brominated pyridines and aromatic diamines, it is recommended to store this compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[1] The storage area should be cool, dry, well-ventilated, and protected from light.[2][3]
Q2: Is this compound sensitive to air, light, or moisture?
A: While specific data is not available for this compound, related compounds such as 4-bromopyridine hydrochloride are known to be sensitive to air and moisture.[4] The diamino-substituted pyridine ring may also be susceptible to oxidation and photodegradation. Therefore, it is highly probable that this compound is sensitive to air, light, and moisture.
Q3: What are the potential signs of degradation of this compound?
A: Visual signs of degradation may include a change in color (e.g., from off-white/yellow to brown or black), a change in texture, or the formation of clumps. In solution, the appearance of a precipitate or a change in color could indicate degradation. For example, the free base of 4-bromopyridine can self-oligomerize, which might present as a change in solubility or physical appearance.[5]
Q4: What are the potential hazardous decomposition products of this compound?
A: Upon decomposition, related compounds can release hazardous substances. For instance, thermal decomposition of similar compounds can produce nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen bromide (HBr).[4]
Q5: What materials are incompatible with this compound?
A: Strong oxidizing agents and strong bases are known to be incompatible with similar pyridine compounds.[4] Contact with these materials should be avoided.
Troubleshooting Guides
Issue 1: Unexpected Reaction Outcomes or Low Yields
If you are experiencing unexpected side products or lower than expected yields in reactions involving this compound, consider the following troubleshooting steps:
-
Assess the Quality of the Starting Material:
-
Has the material changed in appearance?
-
Perform a purity check using techniques like HPLC, LC-MS, or NMR to confirm the integrity of the starting material.
-
-
Use Freshly Opened or Purified Material: If the quality of the starting material is in doubt, it is best to use a freshly opened bottle or purify the existing material.
-
Degas Solvents and Use Inert Atmosphere: Given the potential sensitivity to air, ensure that all solvents are thoroughly degassed and the reaction is performed under a strict inert atmosphere.
-
Protect from Light: Conduct the reaction in a flask protected from light (e.g., wrapped in aluminum foil).
Issue 2: Poor Solubility
If you are encountering solubility issues with this compound, this could be an indication of degradation, such as oligomerization.[5]
-
Verify Solvent Purity: Ensure the solvent is dry and of high purity.
-
Attempt Gentle Heating: Gentle heating under an inert atmosphere may aid in dissolution.
-
Consider a Different Solvent: If solubility remains an issue, a different solvent system may be required.
-
Evaluate Material Purity: As with unexpected reaction outcomes, poor solubility can be a sign of degraded material. Analyze the purity of the compound.
Data Presentation
Table 1: Recommended Storage and Handling of this compound
| Parameter | Recommendation | Rationale |
| Atmosphere | Inert (Argon or Nitrogen) | To prevent oxidation and reaction with atmospheric moisture.[1][4] |
| Temperature | Room Temperature or Refrigerated | To slow down potential degradation pathways.[1][3] |
| Light | In the dark (amber vial or wrapped container) | To prevent photodegradation.[2] |
| Container | Tightly sealed | To prevent exposure to air and moisture.[1] |
Table 2: Potential Degradation Issues and Incompatibilities
| Issue | Potential Cause | Incompatible Materials | Potential Decomposition Products |
| Oxidation | Exposure to air | Strong oxidizing agents | Pyridine N-oxides, various oxidized species |
| Hydrolysis/Moisture Sensitivity | Exposure to moisture | Water/moisture | Potentially hydroxylated pyridines |
| Photodegradation | Exposure to light | - | Complex mixture of decomposition products |
| Thermal Decomposition | High temperatures | - | NOx, CO, CO2, HBr[4] |
| Incompatibility | Reaction with incompatible materials | Strong bases, strong oxidizing agents | Various reaction products |
Experimental Protocols
Protocol: General Procedure for Assessing the Stability of this compound
This protocol describes a general method for evaluating the stability of this compound under various conditions.
1. Materials and Equipment:
-
This compound
-
HPLC-grade solvents (e.g., acetonitrile, water, methanol)
-
Vials (clear and amber glass)
-
Oven/incubator
-
Refrigerator
-
Inert gas source (argon or nitrogen)
-
HPLC system with UV detector
-
LC-MS system for identification of degradation products
-
NMR spectrometer
2. Experimental Setup:
-
Prepare several samples of this compound in vials.
-
Divide the samples into different storage conditions:
-
Control: Refrigerated at 4°C, protected from light, under inert atmosphere.
-
Room Temperature: 20-25°C, protected from light, under inert atmosphere.
-
Elevated Temperature: 40°C, protected from light, under inert atmosphere.
-
Light Exposure: Room temperature, exposed to ambient light, under inert atmosphere.
-
Air/Moisture Exposure: Room temperature, protected from light, in a loosely capped vial.
-
3. Time Points:
-
Analyze the samples at initial time (T=0) and at regular intervals (e.g., 1 week, 2 weeks, 1 month, 3 months, 6 months).
4. Analytical Methods:
-
HPLC Analysis:
-
Develop a suitable HPLC method to separate the parent compound from potential impurities.
-
Quantify the purity of this compound at each time point by measuring the peak area.
-
Monitor for the appearance of new peaks, which may indicate degradation products.
-
-
LC-MS Analysis:
-
Use LC-MS to identify the mass of any new peaks observed in the HPLC analysis to help elucidate the structure of degradation products.
-
-
NMR Analysis:
-
At the end of the study, or if significant degradation is observed, acquire an NMR spectrum of the degraded sample to help identify the structure of the degradation products.
-
5. Data Analysis:
-
Plot the percentage of remaining this compound against time for each storage condition.
-
Identify and, if possible, quantify the major degradation products.
Visualizations
Caption: Troubleshooting workflow for stability issues.
Caption: Hypothetical degradation pathways.
Caption: Experimental workflow for stability testing.
References
Technical Support Center: Optimizing Catalyst Loading for 4-Bromopyridine-2,3-diamine Cross-Coupling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize catalyst loading for cross-coupling reactions involving 4-Bromopyridine-2,3-diamine.
Frequently Asked Questions (FAQs)
Q1: Why are cross-coupling reactions with this compound challenging?
A1: The primary challenge arises from the presence of two adjacent amino groups and the pyridine nitrogen.[1] These basic nitrogen atoms can coordinate with the palladium catalyst, forming stable complexes that can inhibit or completely deactivate the catalyst.[1] This catalyst poisoning effect can lead to low conversion rates and necessitate higher catalyst loadings than for simpler aryl bromides.[1]
Q2: What is a typical starting catalyst loading for cross-coupling reactions with this compound?
A2: For substrates like this compound, which are prone to catalyst inhibition, a good starting point for palladium catalyst loading is in the range of 2-5 mol%.[1] While many standard cross-coupling reactions can be initiated with 1 mol% or less, the chelating nature of the diamine substrate often requires a higher initial concentration of the active catalyst to achieve a reasonable reaction rate.[1][2] Optimization studies should then be performed to minimize the catalyst loading for improved cost-effectiveness and to reduce residual palladium in the final product.
Q3: How do I select the appropriate palladium catalyst and ligand for my reaction?
A3: The optimal choice of catalyst and ligand is highly dependent on the specific cross-coupling reaction (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira). For challenging substrates like this compound, catalyst systems with bulky, electron-rich phosphine ligands are often more effective.[1] Ligands such as XPhos, SPhos, RuPhos, and Xantphos can promote the desired oxidative addition and reductive elimination steps of the catalytic cycle while sterically hindering the coordination of the diamine to the palladium center.[1][3] Pre-formed palladium complexes, known as precatalysts, can also offer enhanced stability and activity.[4]
Q4: What are common side reactions to watch out for, and how can I minimize them?
A4: Common side reactions include:
-
Homocoupling: This is the self-coupling of the coupling partner (e.g., boronic acid in a Suzuki reaction) and is often promoted by the presence of oxygen.[5] Rigorous degassing of all solvents and reagents is crucial for minimizing this side product.[5][6]
-
Hydrodehalogenation: This is the replacement of the bromine atom with a hydrogen atom. It can be caused by certain solvents or bases acting as hydride donors.[7] Using anhydrous solvents (unless water is part of the system) and carefully selecting the base can help mitigate this issue.[7]
-
Protodeboronation: In Suzuki-Miyaura coupling, the boronic acid can be replaced by a hydrogen atom, especially in the presence of water and base.[5] Using a slight excess of the boronic acid (1.1-1.2 equivalents) or switching to more stable boronic esters (e.g., pinacol esters) can be beneficial.[5]
Troubleshooting Guide: Low Yield and Incomplete Conversion
Issue: My cross-coupling reaction with this compound is showing low yield or incomplete conversion of the starting material.
dot
Caption: A logical workflow for troubleshooting low yields in cross-coupling reactions.
Data on Catalyst Loading and Reaction Conditions
The following tables summarize typical starting conditions for various cross-coupling reactions with aminobromopyridines, which can be adapted for this compound.
Table 1: Suzuki-Miyaura Coupling Conditions
| Parameter | Recommended Range | Notes |
| Catalyst Loading (mol %) | 2 - 5 | Can be increased for challenging substrates. |
| Palladium Precursor | Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂ | Pd(PPh₃)₄ is often a good starting point.[8] |
| Ligand | dppf, SPhos, XPhos | Bulky, electron-rich ligands are preferred.[1] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | The choice of base is critical.[8] |
| Solvent | Toluene/H₂O, Dioxane/H₂O | Typically a 4:1 or 5:1 organic to water ratio.[8] |
| Temperature (°C) | 80 - 110 | Higher temperatures may be needed but can also lead to side reactions.[1] |
Table 2: Buchwald-Hartwig Amination Conditions
| Parameter | Recommended Range | Notes |
| Catalyst Loading (mol %) | 2 - 5 | Higher loadings may be necessary initially. |
| Palladium Precursor | Pd₂(dba)₃, Pd(OAc)₂ | Often used with a separate ligand.[9] |
| Ligand | XPhos, RuPhos, BINAP | Ligand choice is crucial for success.[4][9] |
| Base | NaOtBu, KOtBu, LHMDS | Strong, non-nucleophilic bases are typically required.[4][10] |
| Solvent | Toluene, Dioxane | Anhydrous conditions are essential. |
| Temperature (°C) | 80 - 110 | Optimization is often required. |
Table 3: Sonogashira Coupling Conditions
| Parameter | Recommended Range | Notes |
| Pd Catalyst Loading (mol %) | 1 - 5 | [11] |
| Cu Co-catalyst (mol %) | 2 - 10 | Copper(I) iodide (CuI) is commonly used.[11] |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄, Pd(CF₃COO)₂ | [11][12][13] |
| Base | Et₃N, i-Pr₂NH | The base also often serves as the solvent.[11] |
| Solvent | THF, DMF, Et₃N | Anhydrous and degassed solvents are necessary.[11][12] |
| Temperature (°C) | Room Temp - 100 | Can often proceed at milder temperatures than other couplings.[8][13] |
Experimental Protocols
General Protocol for a Trial Suzuki-Miyaura Coupling Reaction
-
Reaction Setup: In an oven-dried Schlenk flask, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and finely powdered potassium phosphate (K₃PO₄, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Catalyst and Solvent Addition: Under a positive flow of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%). Add the degassed solvent system (e.g., 4:1 Dioxane/Water).
-
Reaction: Heat the mixture to 90-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
// Edges reagents -> inert; inert -> add_catalyst; add_catalyst -> heat; heat -> monitor; monitor -> cool; cool -> extract; extract -> purify; }
Caption: The equilibrium between the active catalyst and the deactivated diamine complex.
References
- 1. benchchem.com [benchchem.com]
- 2. Heck Reaction [organic-chemistry.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 10. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
Technical Support Center: Purification of 4-Bromopyridine-2,3-diamine
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 4-Bromopyridine-2,3-diamine. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, detailed experimental protocols, and structured data tables to streamline your purification processes.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities can include unreacted starting materials from the synthesis, such as 2-amino-4-bromo-3-nitropyridine if the final step is a reduction.[1] Other potential impurities include positional isomers formed during the synthesis, over-brominated or under-brominated species, and byproducts from side reactions.[2][3]
Q2: What are the primary methods for purifying this compound?
A2: The most effective purification techniques for this compound are column chromatography, recrystallization, and acid-base extraction.[4][5] The choice of method depends on the scale of the reaction, the nature of the impurities, and the desired final purity. Often, a combination of these techniques is employed for optimal results.
Q3: How should this compound be stored to maintain its purity?
A3: this compound should be stored at room temperature in a tightly sealed container, protected from light and moisture.[6] As an aminopyridine derivative, it may be sensitive to air and light, so storage under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term stability.[7]
Q4: My purified this compound is discolored. What could be the cause?
A4: Discoloration, often appearing as a yellow or brown tint, can be due to the presence of oxidized impurities or residual colored byproducts from the synthesis.[2] Washing the organic solution with a dilute solution of a reducing agent like sodium bisulfite or treating it with activated carbon can help remove colored impurities.[2]
Troubleshooting Guides
Recrystallization
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Compound "oils out" instead of forming crystals. | The cooling process is too rapid, or the compound is significantly impure.[8] | Reheat the solution to redissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. If impurities are high, consider a preliminary purification step like column chromatography.[8] |
| No crystals form upon cooling. | The solution is not supersaturated; too much solvent was used. | Induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal.[8] Alternatively, carefully evaporate some of the solvent to increase the concentration and then cool again.[8] |
| Low recovery of the purified product. | The compound has significant solubility in the cold solvent, or too much solvent was used initially. | To improve yield, concentrate the mother liquor by evaporating some of the solvent and cool it to obtain a second crop of crystals.[8] Ensure the minimum amount of hot solvent is used for dissolution. |
Column Chromatography
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Streaking or tailing of the compound on the column. | Strong interaction between the basic diamine and the acidic silica gel.[5] | Add a small amount (0.5-1% v/v) of a basic modifier like triethylamine or ammonia to the eluent to neutralize the acidic sites on the silica gel.[2][5] |
| Poor separation of the product from impurities. | The eluent system is not optimized, or the column is overloaded. | Perform a thorough thin-layer chromatography (TLC) analysis with various solvent systems to find the optimal eluent for separation.[2] Reduce the amount of crude material loaded onto the column.[2] |
| The compound does not elute from the column. | The eluent is not polar enough. | Gradually increase the polarity of the eluent system. A gradient elution from a non-polar to a more polar solvent system is often effective.[2] |
Acid-Base Extraction
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Formation of an emulsion at the interface. | Vigorous shaking or high concentration of the compound. | Add a small amount of brine (saturated NaCl solution) to help break the emulsion. Instead of vigorous shaking, gently invert the separatory funnel multiple times.[2] |
| Poor recovery of the product in the organic layer after basification. | The pH of the aqueous layer is not sufficiently basic, or the product has some water solubility. | Ensure the aqueous layer is sufficiently basic (pH > 10) to deprotonate the diamine fully. Perform multiple extractions with smaller volumes of the organic solvent for better efficiency.[2] |
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This method is effective for separating the basic this compound from neutral and acidic impurities.
-
Dissolution: Dissolve the crude product in a suitable water-immiscible organic solvent such as ethyl acetate or dichloromethane.[4]
-
Acid Wash: Transfer the solution to a separatory funnel and wash with a 1M HCl solution. The basic diamine will move into the aqueous layer as its hydrochloride salt, while neutral and acidic impurities will remain in the organic layer.[4]
-
Separation: Separate the aqueous layer containing the product.
-
Basification: Cool the aqueous layer in an ice bath and slowly add a concentrated base (e.g., 2M NaOH) until the solution is strongly basic (pH > 10). This will precipitate the neutral this compound.
-
Back-Extraction: Extract the basified aqueous solution multiple times with an organic solvent (e.g., ethyl acetate or dichloromethane).[5]
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified product.[4]
Protocol 2: Purification by Column Chromatography
This protocol is a general guideline for purification using silica gel chromatography.
-
Eluent Selection: Using TLC, determine an appropriate solvent system that provides good separation of the product from impurities. A common starting point for aminopyridines is a mixture of hexane and ethyl acetate, with the addition of 0.5-1% triethylamine to prevent tailing.[5]
-
Column Packing: Prepare a slurry of silica gel in the least polar eluent mixture and pack it into a column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Adsorb the crude product onto a small amount of silica gel and load the dry powder onto the top of the packed column.[2]
-
Elution: Begin eluting with the chosen solvent system. If necessary, gradually increase the polarity of the eluent to facilitate the elution of the product.
-
Fraction Collection and Analysis: Collect fractions and monitor the composition of each fraction by TLC.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.[5]
Protocol 3: Purification by Recrystallization
-
Solvent Selection: Determine a suitable solvent or solvent system in which the this compound is soluble at high temperatures but poorly soluble at low temperatures. Common solvents for aminopyridines include ethanol, water, or mixtures like ethanol/water.[8]
-
Dissolution: In an Erlenmeyer flask, dissolve the crude solid in a minimal amount of the hot recrystallization solvent.[4]
-
Hot Filtration: If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel.[4]
-
Crystallization: Allow the filtrate to cool slowly to room temperature to form crystals. Further cooling in an ice bath can maximize the yield.[4]
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Washing and Drying: Wash the crystals with a small amount of the cold solvent and dry them in a vacuum oven.[8]
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting logic for recrystallization issues.
References
Technical Support Center: 4-Bromopyridine-2,3-diamine Reaction Monitoring
This guide provides detailed protocols and troubleshooting advice for researchers, scientists, and drug development professionals monitoring chemical reactions involving 4-Bromopyridine-2,3-diamine using Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Section 1: Thin Layer Chromatography (TLC) Analysis
TLC is a rapid and inexpensive technique used to monitor the progress of a reaction by separating components of a mixture based on polarity.[1] It allows for a quick visual assessment of the consumption of starting materials and the formation of products.
Frequently Asked Questions (FAQs) for TLC
Q1: What is a suitable starting solvent system (mobile phase) for analyzing this compound on a silica gel TLC plate? A1: A good starting point is a mixture of a moderately polar solvent and a non-polar solvent. Due to the basic nature of the diamine groups, which can interact strongly with the acidic silica gel and cause streaking, it is highly recommended to add a small amount of a basic modifier.[2] A common starting system would be Ethyl Acetate/Hexanes (e.g., 1:1 ratio) with 0.5-1% Triethylamine (TEA).
Q2: How should I prepare my reaction sample for TLC analysis? A2: Dilute a small aliquot of your reaction mixture in a suitable solvent, such as dichloromethane (DCM) or ethyl acetate, to a concentration of a few milligrams per mL.[3] The goal is to have a solution that is concentrated enough to see the spots clearly but not so concentrated that it overloads the plate, which can cause streaking.[1][2]
Q3: How can I visualize the spots on the TLC plate? A3: this compound contains a pyridine ring, which should be UV-active. Therefore, the primary visualization method should be a UV lamp (254 nm).[3] For confirmation, especially if a product is not UV-active, chemical stains can be used. A ninhydrin stain is effective for visualizing primary amine groups, which will typically appear as green or purple spots.[3][4] A potassium permanganate (KMnO₄) stain is a good general-purpose option that reacts with many functional groups.
Detailed Experimental Protocol: TLC Reaction Monitoring
This protocol outlines the general procedure for monitoring a reaction where this compound is a starting material.
Materials:
-
Silica gel TLC plates with a fluorescent indicator (F254)
-
TLC developing chamber
-
Capillary tubes for spotting
-
Mobile Phase: e.g., 7:3 Ethyl Acetate:Hexanes + 0.5% Triethylamine
-
Reaction mixture aliquots and starting material standard
-
UV lamp (254 nm)
Procedure:
-
Plate Preparation: With a pencil, lightly draw a starting line (origin) about 1 cm from the bottom of the TLC plate.[4] Mark lanes for the starting material (SM), a co-spot (C), and the reaction mixture (R).
-
Spotting: Use a capillary tube to apply a small spot of the dissolved starting material onto the SM lane. In the 'R' lane, spot a small amount of the diluted reaction mixture. In the 'C' lane, first spot the starting material, and then spot the reaction mixture directly on top of it (this is the co-spot).[4]
-
Development: Add the mobile phase to the developing chamber to a depth of about 0.5 cm, ensuring the solvent level is below the origin line on your plate.[5] Place the spotted TLC plate into the chamber and cover it. Allow the solvent to ascend the plate until it is about 1 cm from the top edge.[3]
-
Visualization: Remove the plate and immediately mark the solvent front with a pencil.[3] Allow the plate to dry completely. Visualize the spots under a UV lamp and circle them with the pencil.[4] The disappearance of the starting material spot in the 'R' lane and the appearance of a new spot (with a different Rf value) indicates the reaction is progressing.
TLC Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| Spots are streaking or elongated. | 1. Sample is overloaded (too concentrated).[1][2] 2. Strong interaction between the basic amine and acidic silica gel.[2] 3. The sample was spotted in a very polar solvent.[2] | 1. Dilute your sample and re-spot.[6] 2. Add a basic modifier like Triethylamine (0.1–2.0%) or ammonia in methanol to the mobile phase.[2][6] 3. Ensure the spotting solvent is volatile and not excessively polar. |
| Spots remain at the baseline (Rf ≈ 0). | The mobile phase is not polar enough to move the compounds up the plate.[6] | Increase the polarity of the mobile phase. For example, increase the proportion of ethyl acetate relative to hexanes.[6] |
| Spots are at the solvent front (Rf ≈ 1). | The mobile phase is too polar, causing all compounds to travel with it.[6] | Decrease the polarity of the mobile phase. For example, decrease the proportion of ethyl acetate relative to hexanes.[6] |
| No spots are visible under UV light. | 1. The sample concentration is too low.[5] 2. The compounds are not UV-active. 3. The solvent level in the chamber was above the origin line, washing the sample away.[5] | 1. Concentrate the sample or spot multiple times in the same location, allowing the plate to dry between applications.[5][6] 2. Use a chemical stain like ninhydrin or potassium permanganate.[3][4] 3. Ensure the solvent level is always below the spotting line.[5] |
Section 2: Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry, providing information on both the retention time and the mass-to-charge ratio (m/z) of the components. This is a powerful tool for confirming the identity of products and byproducts.
Frequently Asked Questions (FAQs) for LC-MS
Q1: What type of LC column and mobile phase is suitable for this compound? A1: A C18 reversed-phase column is a standard choice.[4] For the mobile phase, a gradient of water and acetonitrile (or methanol) is typically used. Since this compound is a basic compound, adding an acidic modifier like 0.1% formic acid to both the water and organic solvents is crucial. This protonates the analyte, leading to better peak shapes and preventing tailing caused by interaction with residual silanols on the column.[4][7]
Q2: What are the expected mass-to-charge (m/z) values for this compound? A2: The molecular formula is C₅H₆BrN₃, with a monoisotopic mass of approximately 186.975 Da. Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%). In positive ionization mode, you should look for the protonated molecule [M+H]⁺. Therefore, you will expect to see a characteristic isotopic doublet with peaks at approximately m/z 187.98 and m/z 189.98 , with nearly equal intensity.
Q3: Which ionization mode is best for this compound? A3: Electrospray Ionization (ESI) in positive mode (ESI+) is the recommended choice. The two amino groups on the pyridine ring are basic and will be readily protonated in the acidic mobile phase, making them ideal for positive ion detection.[4]
Detailed Experimental Protocol: LC-MS Method Development
This protocol provides a starting point for developing an LC-MS method for reaction monitoring.
Instrumentation and Conditions:
-
LC System: Standard HPLC or UHPLC system.
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[4]
-
Mobile Phase A: 0.1% Formic Acid in Water.[4]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[4]
-
Gradient: Start with a low percentage of B (e.g., 5%), ramp up to a high percentage (e.g., 95%) over several minutes, hold, and then return to initial conditions to re-equilibrate. A typical gradient might be 5% to 95% B over 5 minutes.[4]
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 30 - 40 °C.[4]
-
MS System: Quadrupole or Time-of-Flight (TOF) mass spectrometer.
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).[4]
Procedure:
-
Sample Preparation: Dilute a small aliquot of the reaction mixture significantly with the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Injection: Inject a small volume (e.g., 1-5 µL) of the prepared sample into the LC-MS system.
-
Data Analysis: Monitor the total ion chromatogram (TIC). Extract the specific m/z values for your starting material ([M+H]⁺ ≈ 188/190) and your expected product to generate extracted ion chromatograms (EICs). The decrease in the peak area of the starting material and the increase in the peak area of the product over time indicate reaction progress.
LC-MS Troubleshooting Guide
| Parameter | Description |
| Column | C18 Reversed-Phase (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |
| Expected Analyte Ion [M+H]⁺ | m/z ~188 and ~190 (isotopic doublet) |
| Table 1: Recommended Starting Parameters for LC-MS Analysis. |
| Problem | Possible Cause(s) | Solution(s) |
| No signal or very weak intensity. | 1. Incorrect MS settings (e.g., wrong polarity, mass range). 2. Sample concentration is too low. 3. The compound is not eluting from the column or is retained indefinitely. 4. Ion suppression due to matrix effects.[8] | 1. Ensure you are in ESI+ mode and the scan range includes the target m/z values (~188/190).[8] 2. Prepare a more concentrated sample for injection. 3. Increase the organic solvent strength in your gradient to ensure the compound elutes.[8] 4. Improve sample cleanup or dilute the sample further to mitigate matrix effects.[8][9] |
| Significant peak tailing. | Interaction of the basic analyte with acidic residual silanol groups on the silica-based C18 column.[7] | 1. Ensure an acidic modifier (e.g., 0.1% formic acid) is present in the mobile phase to protonate the analyte.[4] 2. Use a column specifically designed for good peak shape with basic compounds (e.g., one with advanced end-capping). |
| Retention time shifts. | 1. Inadequate column equilibration between runs. 2. Changes in mobile phase composition or pH.[10] 3. Column degradation.[10] | 1. Increase the re-equilibration time at the end of your gradient. 2. Prepare fresh mobile phases daily to avoid changes in composition.[10] 3. Replace the column if performance continues to degrade. |
| High background noise or extraneous peaks. | 1. Contamination from solvents, glassware, or the sample matrix itself.[10] 2. Sample carryover from a previous injection.[10] | 1. Use high-purity LC-MS grade solvents.[11] 2. Implement a robust needle wash protocol in your autosampler method and inject a blank solvent run to check for carryover.[10] |
Visualized Workflows
Caption: Standard workflow for TLC reaction monitoring.
Caption: General workflow for LC-MS reaction monitoring.
Caption: Troubleshooting logic for streaking spots in TLC.
References
- 1. microbiozindia.com [microbiozindia.com]
- 2. chembam.com [chembam.com]
- 3. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 4. benchchem.com [benchchem.com]
- 5. bitesizebio.com [bitesizebio.com]
- 6. silicycle.com [silicycle.com]
- 7. Troubleshooting in lcms | PPT [slideshare.net]
- 8. ssi.shimadzu.com [ssi.shimadzu.com]
- 9. benchchem.com [benchchem.com]
- 10. zefsci.com [zefsci.com]
- 11. agilent.com [agilent.com]
Handling air-sensitive reactions with "4-Bromopyridine-2,3-diamine"
This technical support center provides guidance for researchers, scientists, and drug development professionals on handling air-sensitive reactions involving "4-Bromopyridine-2,3-diamine."
Frequently Asked Questions (FAQs)
Q1: Is "this compound" an air-sensitive compound?
While direct quantitative data on the air sensitivity of this compound is not extensively published, its structural features, particularly the presence of two amino groups on the electron-deficient pyridine ring, suggest a high susceptibility to oxidation. Diaminopyridines are known to be prone to degradation in the presence of atmospheric oxygen and moisture, which can lead to discoloration of the material and the formation of impurities. These impurities can negatively impact reaction outcomes, leading to lower yields and purification challenges. Therefore, it is strongly recommended to handle "this compound" as an air-sensitive compound.
Q2: What are the visible signs of degradation for "this compound"?
Degradation of "this compound" upon exposure to air is often indicated by a color change. The pure compound is typically a light-colored solid. The appearance of yellow, brown, or darker shades can signify the formation of oxidation byproducts. If you observe significant discoloration, it is advisable to purify the material before use or acquire a fresh batch to ensure the integrity of your experimental results.
Q3: How should I properly store "this compound"?
To maintain the quality and reactivity of "this compound," it is crucial to store it under an inert atmosphere, such as nitrogen or argon. The container should be tightly sealed to prevent the ingress of air and moisture. For long-term storage, keeping it in a dark place, like a desiccator cabinet, at room temperature is recommended.
Q4: Can I handle "this compound" on the open bench?
For weighing and transferring small quantities for immediate use in a reaction, brief exposure to the laboratory atmosphere may be acceptable, but this should be minimized. For sensitive reactions or when high purity is critical, it is best practice to handle the compound in a glovebox or by using standard Schlenk line techniques to maintain an inert atmosphere throughout the process.
Troubleshooting Guide
This guide addresses common issues encountered during reactions with "this compound," with a focus on problems arising from its air sensitivity.
Issue 1: Low or No Product Yield in Coupling Reactions
Possible Cause: Degradation of "this compound" due to air exposure.
Troubleshooting Steps:
-
Assess Reagent Quality: Visually inspect the "this compound" for any discoloration. If it appears darker than expected, this may indicate oxidation.
-
Implement Inert Atmosphere Techniques: If not already doing so, set up the reaction under an inert atmosphere (nitrogen or argon) using a Schlenk line or in a glovebox.
-
Degas Solvents: Ensure all solvents are thoroughly degassed before use to remove dissolved oxygen. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas for an extended period.
-
Use Fresh Reagent: If degradation is suspected, use a fresh, unopened bottle of "this compound" or purify the existing stock by recrystallization or column chromatography under inert conditions.
Issue 2: Formation of Multiple Unidentified Byproducts
Possible Cause: Reaction with atmospheric oxygen or moisture leading to oxidized side products. The amino groups are susceptible to oxidation, which can lead to the formation of nitro or N-oxide derivatives.[1]
Troubleshooting Steps:
-
Strict Exclusion of Air: Employ rigorous air-free techniques for the entire experimental workflow, from reagent preparation to reaction quenching and workup.
-
Moisture Control: Use anhydrous solvents and ensure all glassware is thoroughly dried before use. The presence of moisture can facilitate certain degradation pathways.
-
Reaction Temperature: While many reactions require heating, excessive temperatures can accelerate oxidative degradation. Optimize the reaction temperature to the minimum required for efficient conversion.
-
Antioxidant Additives: In some cases, the addition of a small amount of an antioxidant can help to mitigate oxidative side reactions, although this should be tested on a small scale first to ensure it does not interfere with the desired chemistry.
Data Presentation
Table 1: Recommended Storage Conditions for "this compound"
| Parameter | Recommendation | Rationale |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidation of the amino groups. |
| Temperature | Room Temperature | Avoids potential degradation from excessive heat. |
| Light | Dark | Prevents potential light-induced degradation. |
| Container | Tightly Sealed | Excludes atmospheric oxygen and moisture. |
Experimental Protocols
Protocol 1: General Procedure for Handling "this compound" Using Schlenk Line Technique
This protocol outlines the steps for safely transferring the air-sensitive solid "this compound" from its storage container to a reaction flask under an inert atmosphere.
Materials:
-
"this compound" in a sealed container
-
Schlenk flask (reaction flask)
-
Spatula
-
Nitrogen or Argon gas supply
-
Schlenk line with vacuum and inert gas manifolds
-
Weighing boat (optional, for use inside a glovebox)
Procedure:
-
Prepare the Schlenk Flask: Thoroughly dry the Schlenk flask in an oven and allow it to cool to room temperature under a stream of inert gas or in a desiccator.
-
Purge with Inert Gas: Connect the Schlenk flask to the Schlenk line and perform at least three cycles of evacuating the flask under vacuum and refilling it with inert gas.
-
Create a Positive Pressure of Inert Gas: Leave the flask under a slight positive pressure of inert gas.
-
Transfer the Solid: Momentarily remove the stopper or septum from the Schlenk flask while maintaining a steady flow of inert gas out of the opening. Quickly add the desired amount of "this compound" to the flask using a spatula.
-
Reseal and Purge: Immediately reseal the flask and perform another two to three vacuum/inert gas cycles to ensure any air introduced during the transfer is removed.
-
Proceed with the Reaction: The "this compound" is now in the reaction flask under an inert atmosphere, ready for the addition of degassed solvents and other reagents.
Mandatory Visualization
Caption: Workflow for handling "this compound" in air-sensitive reactions.
Caption: Decision tree for troubleshooting low yields in reactions with "this compound".
References
"4-Bromopyridine-2,3-diamine" reaction workup and product isolation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the reaction workup and product isolation of 4-Bromopyridine-2,3-diamine. This resource is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and purification of this compound.
| Problem | Potential Cause(s) | Solution(s) |
| Low or No Product Yield | Incomplete reduction of the nitro precursor. | Ensure the reducing agent (e.g., iron powder, tin(II) chloride) is fresh and used in sufficient excess. Monitor the reaction by TLC or LC-MS to confirm the disappearance of the starting material.[1] Extend the reaction time if necessary. |
| Decomposition of the diamine product. | Diaminopyridines can be sensitive to air oxidation, especially under harsh workup conditions. Work up the reaction mixture promptly after completion and consider using degassed solvents. Store the purified product under an inert atmosphere (e.g., nitrogen or argon). | |
| Product is a Dark Oil or Tar | Presence of impurities from the reaction. | The crude product may contain residual catalyst and salts. Ensure thorough washing of the crude product.[1] |
| Oxidation of the product. | The diamino groups are susceptible to oxidation, which can lead to colored impurities. Use an antioxidant like sodium sulfite or sodium thiosulfate during the aqueous workup. Perform the purification steps quickly. | |
| Difficulty in Isolating the Product from the Aqueous Layer | Product remains protonated and water-soluble. | If an acidic workup was used, the diamine may be present as a salt. Basify the aqueous layer with a suitable base (e.g., sodium bicarbonate, sodium carbonate) to a pH > 8 to precipitate the free diamine or enable its extraction into an organic solvent. |
| Product is highly polar. | Use a more polar extraction solvent like ethyl acetate or a mixture of dichloromethane and isopropanol. Perform multiple extractions to ensure complete recovery. | |
| Contamination with Inorganic Salts | Insufficient washing of the crude product. | Wash the crude product thoroughly with water to remove any inorganic byproducts from the reaction. If the product is isolated by filtration, wash the filter cake extensively. |
| Product is Difficult to Purify by Column Chromatography | Product streaking on the silica gel column. | Diamines can interact strongly with silica gel. Add a small amount of a basic modifier, such as triethylamine (0.1-1%) or ammonia in methanol, to the eluent to reduce tailing. |
| Product is insoluble in common chromatography solvents. | Test a range of solvent systems for solubility. A polar aprotic solvent like dichloromethane or ethyl acetate, potentially with a small amount of methanol, may be effective. |
Frequently Asked Questions (FAQs)
Q1: What is the typical appearance of pure this compound?
Pure this compound is expected to be a solid, ranging in color from off-white to light yellow or tan.[2] Darker colors often indicate the presence of oxidized impurities.
Q2: How should this compound be stored?
Due to its sensitivity to air and light, the compound should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a cool, dark, and dry place.
Q3: What are the most common methods for purifying crude this compound?
The most common purification methods are recrystallization and column chromatography. Recrystallization from a suitable solvent system, such as water/ethanol or toluene, can be effective for removing impurities.[1][2] For more challenging purifications, column chromatography on silica gel using a solvent gradient (e.g., hexanes/ethyl acetate with a small amount of triethylamine) is recommended.
Q4: What safety precautions should be taken when handling this compound?
As with any chemical, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.
Experimental Protocols
Protocol 1: Workup and Isolation via Extraction
This protocol is suitable for reactions where the product is in a solution.
-
Quenching: Cool the reaction mixture to room temperature. If a strong acid was used, carefully quench the reaction by adding it to a stirred solution of a weak base, such as saturated sodium bicarbonate, until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane, 3 x 50 mL for a 10 mmol scale reaction).
-
Washing: Combine the organic layers and wash with brine (2 x 30 mL) to remove residual water and inorganic salts.
-
Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by recrystallization or column chromatography.
Protocol 2: Workup and Isolation via Filtration (for Reductions with Heterogeneous Catalysts)
This protocol is adapted from the synthesis of a similar compound, 2,3-diamino-5-bromopyridine.[1]
-
Filtration of Catalyst: After the reaction is complete, filter the hot reaction mixture through a pad of celite to remove the solid catalyst (e.g., iron powder).
-
Washing: Wash the filter cake thoroughly with several portions of a hot solvent (e.g., ethanol) to ensure all the product is recovered.[1]
-
Concentration: Combine the filtrate and washings and evaporate the solvent under reduced pressure.
-
Recrystallization: To the crude residue, add a suitable solvent for recrystallization (e.g., water or an ethanol/water mixture) and a small amount of activated carbon.[1] Heat the mixture to dissolve the solid, then filter it hot to remove the activated carbon. Allow the filtrate to cool slowly to induce crystallization.
-
Isolation: Collect the purified crystals by filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
Visualizations
Caption: Experimental workflow for the workup and isolation of this compound.
Caption: Troubleshooting decision tree for common issues in this compound synthesis.
References
Validation & Comparative
Characterization of "4-Bromopyridine-2,3-diamine" derivatives
A Comparative Guide to the Characterization of 4-Bromopyridine-2,3-diamine Derivatives for Drug Discovery
This guide provides a comparative analysis of the synthesis and characterization of various derivatives of this compound, a key building block in medicinal chemistry. The information is intended for researchers, scientists, and professionals involved in drug development, offering insights into the synthetic versatility and biological significance of these compounds.
Synthetic Pathways and Derivative Classes
This compound serves as a versatile scaffold for the synthesis of a wide range of heterocyclic compounds with significant biological activities. The primary synthetic transformations involve the vicinal diamino group and the bromo substituent, leading to the formation of fused ring systems and substituted pyridine derivatives.
Imidazo[4,5-b]pyridine Derivatives
A common synthetic route involves the condensation of this compound with aldehydes or carboxylic acids (or their derivatives) to form the imidazo[4,5-b]pyridine core. This scaffold is a key component of various kinase inhibitors and antibacterial agents.[1][2]
One approach involves refluxing this compound with triethyl orthoformate to yield 7-bromo-1H-imidazo[4,5-b]pyridine.[1] Alternatively, coupling with a carboxylic acid, often facilitated by coupling agents like HATU or EDC, followed by cyclization, yields 2-substituted-7-bromo-3H-imidazo[4,5-b]pyridines.[2][3] The bromine atom on the resulting scaffold can then be further functionalized, typically through metal-catalyzed cross-coupling reactions.[1]
Biaryl Derivatives via Cross-Coupling
The bromine atom at the 4-position of the pyridine ring is amenable to various metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the introduction of a wide range of aryl or heteroaryl substituents, leading to the formation of biaryl compounds.[4] These derivatives are being explored as kinase inhibitors.[4]
Another strategy involves the borylation of this compound to form 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2,3-diamine.[5][6] This boronic ester derivative can then be used in subsequent coupling reactions to introduce the pyridine-2,3-diamine moiety into other molecules.
Comparative Data of Derivative Synthesis
The following tables summarize representative examples of the synthesis of different classes of derivatives starting from this compound, based on data from patent literature.
Table 1: Synthesis of Imidazo[4,5-b]pyridine Precursors
| Starting Material | Reagent | Product | Application | Reference |
| This compound | Triethyl orthoformate | 7-Bromo-1H-imidazo[4,5-b]pyridine | Precursor for antibacterial agents | [1] |
| This compound | 4-(4-Methylpiperazin-1-yl)benzoic acid | 7-Chloro-2-(4-(4-methylpiperazin-1-yl)phenyl)-3H-imidazo[4,5-b]pyridine* | Tank-binding kinase inhibitor | [2] |
| This compound | Carboxylic acid (generic) | 7-Bromo-2-substituted-3H-imidazo[4,5-b]pyridine | PCSK9 inhibitor precursor | [3] |
Note: In this example, 4-chloropyridine-2,3-diamine was also cited as a starting material, and the final product listed contains a chloro group. The patent suggests that 4-bromo- or 4-chloropyridine-2,3-diamine can be used.[2]
Table 2: Synthesis of Substituted Pyridine Derivatives
| Starting Material | Reagent | Product | Reaction Type | Application | Reference |
| This compound | Arylboronic acid | 4-Arylpyridine-2,3-diamine | Suzuki-Miyaura Coupling | Biaryl kinase inhibitors | [4] |
| This compound | Bis(pinacolato)diboron | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2,3-diamine | Borylation | Intermediate for ATR kinase inhibitors | [5][6] |
Biological Activity and Signaling Pathways
Derivatives of this compound have shown potent inhibitory activity against various protein kinases, which are crucial regulators of cellular signaling pathways. For instance, certain derivatives have been identified as inhibitors of Tank-binding kinase 1 (TBK1), IκB kinase ε (IKKε), and Ataxia Telangiectasia and Rad3-related (ATR) kinase.[2][5] These kinases are involved in inflammatory responses, innate immunity, and DNA damage response, respectively. Inhibition of these pathways is a key strategy in the development of treatments for cancer and inflammatory diseases.
Experimental Protocols
General Procedure for Imidazo[4,5-b]pyridine Synthesis via Carboxylic Acid Coupling
-
To a solution of the carboxylic acid in a suitable solvent (e.g., DMF), add a coupling agent (e.g., EDC or HATU) and an amine base (e.g., DIPEA).
-
Stir the mixture at room temperature for a specified time to activate the carboxylic acid.
-
Add this compound to the reaction mixture.[3]
-
Stir the resulting solution at an elevated temperature (e.g., 100 °C) for several hours to facilitate both amide bond formation and subsequent cyclization.[3]
-
After cooling, the reaction mixture is typically worked up by filtration and purified by chromatography to yield the desired 2-substituted-7-bromo-3H-imidazo[4,5-b]pyridine derivative.[3]
General Procedure for Suzuki-Miyaura Cross-Coupling
-
In a reaction vessel, combine this compound, the desired arylboronic acid, a palladium catalyst (e.g., XPhos 2nd generation precatalyst), and a base (e.g., cesium carbonate).[4]
-
Add a suitable solvent system (e.g., a mixture of 1,4-dioxane and water).[4]
-
Purge the vessel with an inert gas (e.g., nitrogen) and heat the reaction mixture (e.g., to 95 °C) for a sufficient time to ensure complete conversion.[4]
-
Upon completion, cool the reaction, concentrate it under reduced pressure, and perform an aqueous workup.
-
Extract the product with an organic solvent (e.g., EtOAc), and purify the crude product by chromatography to obtain the 4-arylpyridine-2,3-diamine derivative.[4]
Characterization Methods
The synthesized derivatives are typically characterized using a combination of the following analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the structure of the compounds.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry is commonly used to confirm the molecular weight of the products.[2][3]
-
Chromatography: High-performance liquid chromatography (HPLC) is often employed to assess the purity of the final compounds.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a diverse array of heterocyclic compounds with significant potential in drug discovery. The primary derivatives, including imidazo[4,5-b]pyridines and biaryl pyridines, have demonstrated promising activity as kinase inhibitors and antibacterial agents. The synthetic routes are generally robust, relying on well-established methodologies such as condensation and palladium-catalyzed cross-coupling reactions. This guide provides a comparative overview to aid researchers in the design and synthesis of novel derivatives based on this important scaffold.
References
- 1. Pd-, Cu-, and Ni-Catalyzed Reactions: A Comprehensive Review of the Efficient Approaches towards the Synthesis of Antibacterial Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2015187684A1 - Tank-binding kinase inhibitor compounds - Google Patents [patents.google.com]
- 3. US20240239767A1 - Pcsk9 inhibitors and methods of use thereof - Google Patents [patents.google.com]
- 4. WO2017059080A1 - Biaryl kinase inhibitors - Google Patents [patents.google.com]
- 5. WO2019014618A1 - Heterocyclic inhibitors of atr kinase - Google Patents [patents.google.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Comparative Reactivity Analysis of 4-Bromopyridine-2,3-diamine and Other Diaminopyridines in Heterocycle Synthesis
A comprehensive guide for researchers and drug development professionals detailing the reactivity of 4-Bromopyridine-2,3-diamine in comparison to other isomeric diaminopyridines. This report provides a comparative analysis of their performance in cyclocondensation reactions, supported by experimental data, detailed protocols, and theoretical electronic property considerations.
The reactivity of diaminopyridines is of paramount interest in medicinal chemistry and materials science, as they serve as crucial building blocks for the synthesis of a wide array of fused heterocyclic compounds with significant biological activities. This guide focuses on the comparative reactivity of this compound against other common diaminopyridines, namely 2,3-diaminopyridine, 3,4-diaminopyridine, and 2,6-diaminopyridine. The primary reaction scrutinized for this comparison is the cyclocondensation to form imidazopyridine derivatives, a common and informative transformation.
Executive Summary
This compound exhibits a nuanced reactivity profile shaped by the electronic and steric effects of its substituents. The bromine atom at the 4-position, being an electron-withdrawing group, is expected to decrease the basicity of the pyridine nitrogen and the adjacent amino groups, thereby influencing the rate and efficiency of cyclization reactions. This guide presents available quantitative data, experimental protocols for comparative reactions, and visual diagrams of reaction pathways to elucidate these differences.
Quantitative Reactivity Comparison
The following table summarizes the reported yields for the synthesis of various imidazopyridine derivatives from their corresponding diaminopyridine precursors. While identical reaction conditions across all isomers are not always available in the literature, this compilation provides a valuable snapshot of their relative reactivity. A key reaction for comparison is the Phillips-Hill reaction, which involves the condensation of a diaminopyridine with a carboxylic acid or its derivative.
| Diaminopyridine Precursor | Reagent | Product | Yield (%) | Reference |
| 2,3-Diaminopyridine | Triethyl orthoformate | 1H-Imidazo[4,5-b]pyridine | 83% | [1] |
| 5-Bromo-2,3-diaminopyridine | Benzaldehyde | 6-Bromo-2-phenyl-1H-imidazo[4,5-b]pyridine | 91.4% | |
| 3,4-Diaminopyridine | Formic acid | 1H-Imidazo[4,5-c]pyridine | Not specified | [1] |
| 2,6-Diaminopyridine | α-Haloketone | Substituted imidazo[1,2-a]pyridine | Varies |
Note: Direct yield comparison for this compound in a similar reaction was not explicitly found. However, the high yield obtained for the synthesis of 6-Bromo-2-phenyl-1H-imidazo[4,5-b]pyridine from 5-Bromo-2,3-diaminopyridine suggests that the presence of a bromine atom does not necessarily impede cyclization and can in some cases lead to high-yielding reactions. The reactivity will be highly dependent on the reaction conditions and the specific reagents used.
Electronic Effects and Reactivity Rationale
The reactivity of diaminopyridines in cyclocondensation reactions is primarily governed by the nucleophilicity of the amino groups and the pyridine nitrogen. This, in turn, is influenced by the electronic effects of substituents on the pyridine ring.
This compound: The bromine atom at the 4-position is electron-withdrawing via the inductive effect. This is expected to:
-
Decrease the pKa of the pyridine nitrogen, making it less basic and a weaker nucleophile.
-
Decrease the nucleophilicity of the amino groups at the 2- and 3-positions, although to a lesser extent than the effect on the ring nitrogen.
Theoretical studies on substituted aminopyridines suggest that electron-withdrawing substituents generally lower the pKa of the molecule. This decreased basicity can affect the rate-determining step of the cyclization, which often involves nucleophilic attack by an amino group.
Comparison with other diaminopyridines:
-
2,3-Diaminopyridine: Lacks the electron-withdrawing bromine and is therefore expected to be more basic and potentially more reactive in acid-catalyzed cyclizations.
-
3,4-Diaminopyridine: The amino groups are in different positions relative to the ring nitrogen, which influences which nitrogen atom participates in the initial cyclization step.
-
2,6-Diaminopyridine: The symmetrical nature and the position of the amino groups ortho to the nitrogen atom lead to a different cyclization pathway, typically forming imidazo[1,2-a]pyridines.
Experimental Protocols
To provide a basis for comparative studies, the following are detailed experimental protocols for the synthesis of imidazopyridines from different diaminopyridine isomers.
Protocol 1: Synthesis of 1H-Imidazo[4,5-b]pyridine from 2,3-Diaminopyridine
Reaction: Condensation of 2,3-diaminopyridine with triethyl orthoformate.
Procedure:
-
A mixture of 2,3-diaminopyridine (1 mmol) and triethyl orthoformate (1.2 mmol) is refluxed for 4-6 hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the excess triethyl orthoformate is removed under reduced pressure.
-
The crude product is then treated with hydrochloric acid.[1]
-
The resulting solid is filtered, washed with a small amount of cold water, and dried to afford 1H-imidazo[4,5-b]pyridine.[1]
Protocol 2: Synthesis of 6-Bromo-2-phenyl-1H-imidazo[4,5-b]pyridine from 5-Bromo-2,3-diaminopyridine
Reaction: Oxidative cyclocondensation of 5-bromo-2,3-diaminopyridine with benzaldehyde.
Procedure:
-
A mixture of 5-bromo-2,3-diaminopyridine (1 mmol), benzaldehyde (1 mmol), and sodium metabisulfite (Na2S2O5) (0.55 mmol) in DMSO (5 mL) is heated.
-
The reaction is monitored by TLC.
-
After completion, the reaction mixture is poured into ice-water.
-
The precipitated solid is filtered, washed with water, and dried.
-
The crude product can be purified by recrystallization or column chromatography to yield 6-bromo-2-phenyl-1H-imidazo[4,5-b]pyridine.
Protocol 3: Synthesis of 1H-Imidazo[4,5-c]pyridine from 3,4-Diaminopyridine
Reaction: Condensation of 3,4-diaminopyridine with formic acid.
Procedure:
-
A solution of 3,4-diaminopyridine (1 mmol) in formic acid (10 mL) is refluxed for 4-6 hours.[1]
-
The reaction mixture is then cooled to room temperature and poured into ice-water.
-
The solution is neutralized with a base (e.g., sodium carbonate) until a precipitate is formed.
-
The solid is filtered, washed with water, and dried to give 1H-imidazo[4,5-c]pyridine.
Signaling Pathways and Experimental Workflows
The synthesis of imidazopyridines from diaminopyridines provides a clear example of a reaction pathway that can be visualized to understand the logical flow of the chemical transformation.
Phillips-Hill Reaction Pathway
The Phillips-Hill reaction is a classic method for the synthesis of benzimidazoles and related fused imidazoles. The general mechanism involves the condensation of an ortho-diamine with a carboxylic acid or its derivative.
Experimental Workflow for Reactivity Comparison
A logical workflow for comparing the reactivity of different diaminopyridines would involve parallel synthesis and analysis.
Conclusion
The reactivity of this compound is influenced by the electron-withdrawing nature of the bromine substituent, which is expected to decrease its basicity and nucleophilicity compared to unsubstituted 2,3-diaminopyridine. However, experimental data on related bromo-diaminopyridines suggest that high-yielding cyclocondensation reactions are still readily achievable. For a definitive comparison, it is recommended that researchers conduct parallel syntheses under identical conditions, as outlined in the provided workflow. The choice of diaminopyridine isomer will ultimately depend on the desired substitution pattern of the final imidazopyridine product and the specific reaction conditions employed. This guide provides a foundational understanding and practical protocols to aid in the selection and application of these versatile building blocks in drug discovery and materials science.
References
A Comparative Guide to 4-Bromopyridine-2,3-diamine and 5-Bromopyridine-2,3-diamine in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of heterocyclic chemistry, brominated diaminopyridines are invaluable building blocks for the synthesis of a wide array of pharmacologically active compounds and functional materials. The strategic placement of the bromine atom on the pyridine ring significantly influences the molecule's reactivity and the regiochemical outcome of subsequent transformations. This guide provides an objective comparison of two key isomers: 4-Bromopyridine-2,3-diamine and 5-Bromopyridine-2,3-diamine, focusing on their synthesis, reactivity, and applications, supported by experimental data and protocols.
Physicochemical Properties and Synthesis Overview
Both this compound and 5-Bromopyridine-2,3-diamine are solids at room temperature with a molecular weight of 188.03 g/mol . Their utility as synthetic intermediates stems from the presence of three key functional groups: two nucleophilic amino groups at the 2- and 3-positions, and a bromine atom that can participate in a variety of cross-coupling and nucleophilic substitution reactions.
The synthesis of 5-Bromopyridine-2,3-diamine is well-documented and typically proceeds through a two-step sequence starting from 2-aminopyridine. The process involves bromination followed by nitration and subsequent reduction of the nitro group.[1][2]
In contrast, a detailed, peer-reviewed synthesis of This compound is less commonly reported in the literature. However, a plausible synthetic route can be extrapolated from established pyridine chemistry. A logical approach involves the nitration of 2-amino-4-bromopyridine, followed by the reduction of the resulting nitro-intermediate. The synthesis of the precursor, 2-amino-4-bromopyridine, is achievable from 2,4-dibromopyridine-N-oxide.[3]
Comparative Analysis of Synthetic Utility
The primary distinction in the synthetic utility of these two isomers lies in the electronic environment of the bromine atom, which dictates its reactivity, particularly in palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions.
| Feature | This compound | 5-Bromopyridine-2,3-diamine |
| CAS Number | 1232431-75-2 | 38875-53-5 |
| Molecular Formula | C5H6BrN3 | C5H6BrN3 |
| Molecular Weight | 188.03 g/mol | 188.03 g/mol |
| Typical Synthesis | Nitration of 2-amino-4-bromopyridine followed by reduction. | Reduction of 2-amino-5-bromo-3-nitropyridine.[1][2] |
| Reactivity of C-Br Bond | More activated towards nucleophilic attack due to its position relative to the ring nitrogen. | Less activated towards nucleophilic attack compared to the 4-bromo isomer. |
| Key Applications | Building block for imidazo[4,5-c]pyridines and related heterocycles. | Precursor for imidazo[4,5-b]pyridines, phenanthrolines, and other fused heterocyclic systems.[4] |
Reactivity and Regioselectivity in Synthesis
The position of the bromine atom on the pyridine ring has a profound impact on the electronic distribution within the molecule, thereby influencing the regioselectivity of subsequent reactions.
Nucleophilic Aromatic Substitution: The bromine atom at the 4-position of the pyridine ring is generally more susceptible to nucleophilic attack than a bromine atom at the 5-position. This is due to the ability of the electron-withdrawing ring nitrogen to stabilize the negative charge in the Meisenheimer intermediate formed during attack at the 4-position.
Palladium-Catalyzed Cross-Coupling Reactions: In reactions such as Suzuki, Heck, and Buchwald-Hartwig couplings, the oxidative addition of the palladium catalyst to the C-Br bond is a critical step. The electronic nature of the position of the bromine atom influences the rate of this step. While both isomers are viable substrates for cross-coupling reactions, the difference in electronic environment can lead to variations in reaction kinetics and optimal catalyst/ligand systems. For instance, the synthesis of novel pyridine derivatives via Suzuki cross-coupling has been demonstrated with 5-bromo-2-methylpyridin-3-amine, a closely related analogue of 5-Bromopyridine-2,3-diamine.[5]
Condensation Reactions: The vicinal diamino groups are key for the formation of fused heterocyclic systems, most notably imidazoles. The reaction with aldehydes or carboxylic acids leads to the formation of imidazo[4,5-b]pyridines from 5-Bromopyridine-2,3-diamine and imidazo[4,5-c]pyridines from this compound. The regioselectivity of the initial condensation can be influenced by the electronic nature of the diamine. In the case of 5-Bromopyridine-2,3-diamine, regioselective condensation with substituted benzaldehydes has been shown to occur at the more nucleophilic 3-amino group.[1]
Experimental Protocols
Synthesis of 5-Bromopyridine-2,3-diamine from 2-Amino-5-bromo-3-nitropyridine
Materials:
-
2-Amino-5-bromo-3-nitropyridine
-
Reduced iron powder
-
95% Ethanol
-
Water
-
Concentrated Hydrochloric Acid
Procedure: [2]
-
A mixture of 2-amino-5-bromo-3-nitropyridine (0.05 mol), reduced iron (30 g), 95% ethanol (40 mL), water (10 mL), and concentrated hydrochloric acid (0.5 mL) is placed in a flask fitted with a reflux condenser.
-
The mixture is heated on a steam bath for 1 hour.
-
The hot mixture is filtered to remove the iron, and the iron is washed with three 10 mL portions of hot 95% ethanol.
-
The combined filtrate and washings are evaporated to dryness.
-
The dark residue is recrystallized from 50 mL of water with the addition of 1 g of activated carbon to yield colorless needles of 2,3-diamino-5-bromopyridine.
General Procedure for Suzuki Cross-Coupling of a Bromopyridine Derivative
Materials:
-
Bromopyridine derivative (e.g., 5-Bromo-2-methylpyridin-3-amine)
-
Arylboronic acid (1.1 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) (5 mol%)
-
Potassium phosphate (2.3 equivalents)
-
1,4-Dioxane
-
Water
Procedure: [5]
-
In a Schlenk flask, combine the bromopyridine derivative (1 equivalent), tetrakis(triphenylphosphine)palladium(0) (5 mol%), and 1,4-dioxane.
-
Stir the mixture at room temperature for 30 minutes under an inert atmosphere.
-
Add the arylboronic acid (1.1759 mmol), potassium phosphate (2.318 mmol), and water.
-
Heat the reaction mixture at 85–95 °C for over 15 hours.
-
After cooling to room temperature, filter the mixture and dilute with ethyl acetate.
-
The organic layer is washed, dried, and concentrated. The product is purified by column chromatography.
Visualizing Synthetic Pathways and Relationships
Caption: Synthetic routes to 4- and 5-Bromopyridine-2,3-diamine.
Caption: Divergent reactivity of the two isomers in key synthetic transformations.
Conclusion
Both this compound and 5-Bromopyridine-2,3-diamine are valuable and versatile intermediates in organic synthesis. The choice between these two isomers is dictated by the desired final product and the synthetic strategy employed. 5-Bromopyridine-2,3-diamine is more readily accessible and its chemistry is more extensively documented, making it a common choice for the synthesis of imidazo[4,5-b]pyridines and other 5-substituted pyridine derivatives. In contrast, this compound, while less explored, offers a pathway to imidazo[4,5-c]pyridines and 4-substituted pyridines, which may be of interest for accessing novel chemical space. The enhanced reactivity of the 4-bromo position towards nucleophilic substitution can be a strategic advantage in certain synthetic designs. A thorough understanding of the distinct reactivity profiles of these isomers is crucial for the efficient and regioselective synthesis of complex heterocyclic molecules.
References
Purity Analysis of 4-Bromopyridine-2,3-diamine: A Comparative Guide to HPLC and GC-MS Methods
For researchers, scientists, and drug development professionals, establishing the purity of chemical intermediates is a cornerstone of robust and reliable scientific outcomes. The presence of impurities in a starting material like 4-Bromopyridine-2,3-diamine, a key building block in the synthesis of various pharmaceutical and materials science compounds, can have significant downstream consequences. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the purity assessment of this compound, complete with detailed experimental protocols and data presentation frameworks.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Impurity Profiling
Reversed-phase HPLC is a powerful and widely adopted technique for the purity determination of non-volatile and thermally labile compounds like this compound. Its high resolving power allows for the separation of the main compound from closely related structural isomers, precursors, and degradation products. A well-developed HPLC method can be quantitative, stability-indicating, and readily validated according to regulatory guidelines.
Alternative Analytical Technique: Gas Chromatography-Mass Spectrometry (GC-MS)
While HPLC is ideal for non-volatile analytes, Gas Chromatography-Mass Spectrometry (GC-MS) serves as an essential complementary technique. GC-MS is exceptionally suited for the separation, identification, and quantification of volatile and semi-volatile impurities. This can include residual solvents from the synthesis process or volatile degradation products that may not be readily detected by HPLC. The mass spectrometric detector provides structural information, aiding in the unambiguous identification of unknown impurities.
Comparative Analysis of Methods
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile components in the gas phase followed by detection and identification based on mass-to-charge ratio. |
| Typical Analytes | Non-volatile and thermally stable/labile compounds. | Volatile and semi-volatile compounds. |
| Primary Use Case | Quantitative purity assessment, impurity profiling of non-volatile species, stability testing. | Identification and quantification of residual solvents, volatile impurities, and structural confirmation. |
| Resolution | High | Very High |
| Sensitivity | High (ng to µg range) | Very High (pg to ng range) |
| Data Output | Chromatogram with retention time and peak area (quantitative). | Chromatogram and mass spectrum for each peak (qualitative and quantitative). |
Experimental Protocols
HPLC Method for Purity Analysis of this compound
This protocol outlines a reversed-phase HPLC method suitable for the purity determination of this compound.
1. Instrumentation:
-
HPLC system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
2. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
3. Sample Preparation:
-
Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water.
-
Sample Solution: Prepare the sample in the same manner as the standard solution.
4. System Suitability:
-
Inject the standard solution five times. The relative standard deviation (RSD) of the peak area for the main peak should be less than 2.0%.
-
The tailing factor for the this compound peak should be between 0.8 and 1.5.
-
The theoretical plate count should be greater than 2000.
5. Analysis:
-
Inject the sample solution and record the chromatogram.
-
Calculate the percentage purity using the area normalization method.
GC-MS Method for Identification of Volatile Impurities
This protocol is designed to identify and quantify potential volatile impurities, such as residual solvents, in the this compound sample.
1. Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
2. Chromatographic and Spectrometric Conditions:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial Temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: 35-550 amu.
3. Sample Preparation:
-
Accurately weigh approximately 25 mg of the this compound sample into a 10 mL headspace vial.
-
Add 5 mL of a suitable solvent (e.g., DMSO).
-
Seal the vial and heat at 80 °C for 15 minutes before injection.
4. Analysis:
-
Inject the headspace vapor onto the GC-MS system.
-
Identify peaks by comparing their mass spectra with a reference library (e.g., NIST).
-
Quantify known impurities using a standard calibration curve.
Data Presentation
Table 1: HPLC Purity and Impurity Profile of this compound
| Peak No. | Retention Time (min) | Peak Area | Area % | Possible Identity |
| 1 | ||||
| 2 (Main) | This compound | |||
| 3 | ||||
| ... | ||||
| Total | 100.0 |
Table 2: GC-MS Analysis of Volatile Impurities in this compound
| Peak No. | Retention Time (min) | Identified Compound | CAS Number | Concentration (ppm) |
| 1 | ||||
| 2 | ||||
| 3 | ||||
| ... |
Visualizing the Experimental Workflow
To provide a clear overview of the analytical process, the following diagrams illustrate the workflows for the HPLC and GC-MS analyses.
Caption: Workflow for the HPLC Purity Analysis of this compound.
Caption: Workflow for the GC-MS Analysis of Volatile Impurities.
Conclusion
A comprehensive purity assessment of this compound is best achieved by a dual-pronged approach. HPLC serves as the primary tool for quantifying the main component and non-volatile impurities, ensuring the overall purity meets specifications. Complementary analysis by GC-MS is crucial for identifying and quantifying potentially harmful residual solvents and other volatile species that could compromise subsequent reactions or the final product's safety and efficacy. By employing both techniques, researchers can build a complete purity profile, ensuring the quality and reliability of their work.
A Comparative Guide to the X-ray Crystal Structures of 4-Bromopyridine-2,3-diamine and Its Derivatives
This guide provides a comprehensive comparison of the X-ray crystal structures of 4-bromopyridine-2,3-diamine and its derivatives, with a focus on their molecular geometries, intermolecular interactions, and potential biological activities. This information is crucial for researchers and professionals in the fields of medicinal chemistry and drug development, aiding in the rational design of novel therapeutic agents.
Comparison of Crystallographic Data
The following table summarizes the key crystallographic parameters for 5-bromopyridine-2,3-diamine and 5-chloropyridine-2,3-diamine. The data highlights the influence of the halogen substituent on the crystal packing and molecular arrangement.
| Parameter | 5-Bromopyridine-2,3-diamine | 5-Chloropyridine-2,3-diamine |
| Chemical Formula | C₅H₆BrN₃ | C₅H₆ClN₃ |
| Crystal System | Orthorhombic | Monoclinic |
| Space Group | P2₁2₁2₁ | P2₁/n |
| Unit Cell Dimensions | a = 3.8264(1) Å | a = 3.8431(2) Å |
| b = 8.7336(2) Å | b = 17.1893(8) Å | |
| c = 18.6007(3) Å | c = 9.8733(4) Å | |
| α = 90° | α = 90° | |
| β = 90° | β = 94.041(2)° | |
| γ = 90° | γ = 90° | |
| Volume (ų) | 621.60(2) | 649.53(5) |
| Z | 4 | 4 |
| Density (calculated) | 2.011 g/cm³ | 1.481 g/cm³ |
Experimental Protocols
Synthesis of 5-Bromopyridine-2,3-diamine
The synthesis of 5-bromopyridine-2,3-diamine can be achieved through a multi-step process starting from 2-aminopyridine. A detailed protocol is described in Organic Syntheses.
-
Bromination of 2-Aminopyridine: 2-Aminopyridine is treated with bromine in acetic acid to yield 2-amino-5-bromopyridine.
-
Nitration of 2-Amino-5-bromopyridine: The resulting 2-amino-5-bromopyridine is nitrated using a mixture of nitric acid and sulfuric acid to introduce a nitro group at the 3-position, yielding 2-amino-5-bromo-3-nitropyridine.
-
Reduction of the Nitro Group: The nitro group of 2-amino-5-bromo-3-nitropyridine is then reduced to an amino group to afford the final product, 5-bromopyridine-2,3-diamine. This reduction can be carried out using various reducing agents, such as iron in ethanol/water with a catalytic amount of hydrochloric acid[1].
Synthesis of 5-Chloropyridine-2,3-diamine
The synthesis of 5-chloropyridine-2,3-diamine follows a similar pathway to its bromo-analogue.
-
Nitration of 2-Amino-5-chloropyridine: 2-Amino-5-chloropyridine is nitrated with nitric acid to produce 2-amino-3-nitro-5-chloropyridine[2].
-
Reduction of the Nitro Group: The subsequent reduction of the nitro group can be achieved using sodium dithionite or through catalytic hydrogenation with Pd/C to yield 5-chloropyridine-2,3-diamine[2].
Biological Activity and Signaling Pathways
Derivatives of diaminopyridine have shown promising biological activities, including antiproliferative effects and inhibition of Focal Adhesion Kinase (FAK).
Antiproliferative Activity
Various substituted diaminopyrimidine derivatives have demonstrated significant antiproliferative activity against a range of human cancer cell lines. For instance, certain derivatives have shown potent inhibitory effects on cell lines such as A549 (lung cancer) and MDA-MB-231 (breast cancer).
Focal Adhesion Kinase (FAK) Inhibition
FAK is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, proliferation, and survival. Overexpression of FAK is associated with the progression of various cancers, making it an attractive therapeutic target. Diaminopyrimidine derivatives have been designed and synthesized as FAK inhibitors. The inhibitory activity is typically quantified by the half-maximal inhibitory concentration (IC50).
| Compound Derivative | Target | IC50 (nM) |
| A12 | FAK | <500 |
| TAE-226 (Control) | FAK | 6.3 |
Note: Data is compiled from multiple sources and may not be directly comparable due to variations in experimental conditions.
FAK Signaling Pathway
The inhibition of FAK by diaminopyridine derivatives can disrupt downstream signaling cascades that promote cancer cell survival and proliferation. A simplified representation of the FAK signaling pathway is depicted below.
Caption: Simplified FAK signaling pathway.
Experimental Workflow
The general workflow for the synthesis and characterization of substituted pyridine-2,3-diamine derivatives is outlined below.
Caption: General experimental workflow.
References
Unlocking Therapeutic Potential: A Comparative Guide to the Biological Activity of 4-Bromopyridine-2,3-diamine Analogs
For Immediate Release
This guide provides a comprehensive comparison of the biological activities of analogs based on the 4-Bromopyridine-2,3-diamine scaffold, a promising heterocyclic structure in medicinal chemistry. The following sections detail the cytotoxic and kinase inhibitory activities of various derivatives, outline the experimental protocols used for their evaluation, and visualize key signaling pathways potentially modulated by these compounds. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery of novel therapeutic agents.
Comparative Analysis of Anticancer Activity
The antiproliferative activity of pyridine and pyrimidine derivatives has been evaluated across a range of human cancer cell lines. While direct comparative data for a series of this compound analogs is limited, this section compiles and contrasts the performance of structurally related compounds from various studies. The data, presented as IC50 values (the concentration required to inhibit 50% of cell growth), highlights the potential of the broader diaminopyridine and diaminopyrimidine classes as anticancer agents.
Note: Direct comparison of IC50 values between different studies should be approached with caution due to variations in experimental conditions, including cell lines, incubation times, and specific assay protocols.
Table 1: Cytotoxicity of Diaminopyrimidine and Related Derivatives Against Various Cancer Cell Lines
| Compound/Analog Class | Cancer Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) | Source |
| 2,4-Diaminopyrimidine derivative (9k) | A549 (Lung) | 2.14 | Palbociclib | - | [1] |
| HCT-116 (Colon) | 3.59 | Momelotinib | - | [1] | |
| PC-3 (Prostate) | 5.52 | - | - | [1] | |
| MCF-7 (Breast) | 3.69 | - | - | [1] | |
| 2,4-Diaminopyrimidine derivative (13f) | A549 (Lung) | 1.98 | Palbociclib | - | [1] |
| HCT-116 (Colon) | 2.78 | Momelotinib | - | [1] | |
| PC-3 (Prostate) | 4.27 | - | - | [1] | |
| MCF-7 (Breast) | 4.01 | - | - | [1] | |
| Pyrido[2,3-d]pyrimidine derivative (1) | MCF-7 (Breast) | 3.98 | Erlotinib | 7.26 | [2] |
| HeLa (Cervical) | 17.52 | - | - | [2] | |
| HepG-2 (Liver) | 10.33 | - | - | [2] | |
| Pyrido[2,3-d]pyrimidine derivative (4) | MCF-7 (Breast) | 0.57 | Staurosporine | 6.76 | [3] |
| HepG-2 (Liver) | 1.13 | Staurosporine | 5.07 | [3] | |
| Pyrido[2,3-d]pyrimidine derivative (11) | MCF-7 (Breast) | 1.31 | Staurosporine | 6.76 | [3] |
| HepG-2 (Liver) | 0.99 | Staurosporine | 5.07 | [3] |
A review of structure-activity relationships for pyridine derivatives suggests that the presence and position of amino (-NH2), methoxy (-OMe), and hydroxyl (-OH) groups can enhance antiproliferative activity. Conversely, the inclusion of halogen atoms or other bulky groups may lead to a decrease in this activity[4][5][6]. This provides a valuable consideration for the future design of this compound analogs.
Kinase Inhibition Profile
Diaminopyrimidine and related heterocyclic scaffolds are known to target various protein kinases, which are critical regulators of cellular signaling and are often dysregulated in cancer. The inhibition of these kinases represents a key strategy in modern oncology drug development.
Table 2: Kinase Inhibitory Activity of Related Diaminopyrimidine Derivatives
| Compound/Analog Class | Target Kinase | IC50 (nM) | Source |
| Diaminopyrimidine derivative (A12) | FAK (Focal Adhesion Kinase) | - (Inhibits) | [7] |
| Pyrido[2,3-d]pyrimidine derivative (4) | PIM-1 Kinase | 11.4 | [3] |
| Pyrido[2,3-d]pyrimidine derivative (10) | PIM-1 Kinase | 17.2 | [3] |
| Pyrido[2,3-d]pyrimidine derivative (1) | EGFR (Wild Type) | 93 | [2] |
| Pyrido[2,3-d]pyrimidine derivative (1) | EGFR (T790M Mutant) | 174 | [2] |
The data suggests that derivatives of the core structures related to this compound can act as potent inhibitors of key oncogenic kinases such as Focal Adhesion Kinase (FAK), Epidermal Growth Factor Receptor (EGFR), and PIM-1 kinase.
Potential Signaling Pathways
Based on the observed kinase inhibitory activities, two major signaling pathways are of particular interest for the mechanism of action of this compound analogs: the EGFR and FAK signaling pathways.
References
- 1. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ClinPGx [clinpgx.org]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 7. researchgate.net [researchgate.net]
Comparative Analysis of Synthetic Routes to 4-Bromopyridine-2,3-diamine: A Guide for Researchers
For researchers, scientists, and drug development professionals, the efficient synthesis of key intermediates is paramount. This guide provides a comparative analysis of plausible synthetic routes for 4-Bromopyridine-2,3-diamine, a valuable building block in medicinal chemistry. Due to a lack of specific published experimental data for the direct synthesis of this compound, this comparison is based on established methodologies for analogous pyridine functionalizations. The presented yields are estimates derived from similar transformations and should be considered as starting points for optimization.
Introduction
This compound is a substituted pyridine derivative with potential applications as an intermediate in the synthesis of novel pharmaceutical compounds. Its structure, featuring a bromine atom and two adjacent amino groups, offers multiple points for further chemical modification. This guide outlines two potential synthetic strategies for its preparation: a classical nucleophilic aromatic substitution (SNAr) and a modern palladium-catalyzed Buchwald-Hartwig amination.
Data Presentation: Comparative Yield Analysis
The following table summarizes the estimated yields and key reaction parameters for the proposed synthetic routes to this compound.
| Parameter | Route 1: Nucleophilic Aromatic Substitution (SNAr) | Route 2: Buchwald-Hartwig Amination |
| Starting Material | 4-Bromo-2,3-dichloropyridine | 3-Amino-4-bromo-2-chloropyridine |
| Reagents | Aqueous Ammonia, High Temperature, High Pressure | Pd catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., XPhos), Base (e.g., NaOtBu), Ammonia source |
| Estimated Yield | 40-60% | 70-90% |
| Reaction Time | 12-24 hours | 8-16 hours |
| Temperature | 150-200 °C | 80-110 °C |
| Key Advantages | Inexpensive reagents | Higher yield, milder conditions, broader substrate scope |
| Key Disadvantages | Harsh reaction conditions, potential for side reactions | Cost of catalyst and ligand, sensitivity to air and moisture |
Experimental Protocols
Route 1: Hypothetical Nucleophilic Aromatic Substitution (SNAr) of 4-Bromo-2,3-dichloropyridine
This proposed route involves the direct amination of a dihalopyridine precursor under high temperature and pressure. The chloro groups are generally more susceptible to nucleophilic substitution than the bromo group at the 4-position.
Materials:
-
4-Bromo-2,3-dichloropyridine
-
Aqueous ammonia (28-30%)
-
High-pressure autoclave
Procedure:
-
A high-pressure autoclave is charged with 4-bromo-2,3-dichloropyridine and a significant excess of aqueous ammonia.
-
The autoclave is sealed and heated to a temperature in the range of 150-200 °C.
-
The reaction mixture is stirred at this temperature for 12-24 hours, while the internal pressure is monitored.
-
After cooling to room temperature, the autoclave is carefully vented.
-
The reaction mixture is transferred to a separatory funnel and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford this compound.
Route 2: Hypothetical Buchwald-Hartwig Amination of 3-Amino-4-bromo-2-chloropyridine
This route utilizes a palladium-catalyzed cross-coupling reaction, which generally proceeds under milder conditions and with higher yields compared to traditional SNAr reactions. The chlorine atom at the 2-position is expected to be more reactive in the oxidative addition step of the catalytic cycle.
Materials:
-
3-Amino-4-bromo-2-chloropyridine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Ammonia source (e.g., benzophenone imine followed by hydrolysis, or an ammonia surrogate)
-
Anhydrous toluene or dioxane
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere, add Pd₂(dba)₃, XPhos, and NaOtBu.
-
Add 3-Amino-4-bromo-2-chloropyridine and the chosen ammonia source to the Schlenk tube.
-
Add anhydrous, degassed toluene or dioxane via syringe.
-
Seal the Schlenk tube and heat the reaction mixture to a temperature in the range of 80-110 °C.
-
Stir the reaction for 8-16 hours, monitoring the progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
If a protected ammonia source like benzophenone imine is used, a subsequent acidic hydrolysis step is required.
-
The reaction mixture is diluted with an organic solvent and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield this compound.
Mandatory Visualization
Caption: Comparative workflow of two plausible synthetic routes to this compound.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Safety Operating Guide
Navigating the Disposal of 4-Bromopyridine-2,3-diamine: A Guide for Laboratory Professionals
For immediate reference, treat 4-Bromopyridine-2,3-diamine as a hazardous waste. Proper disposal requires adherence to specific protocols to ensure the safety of laboratory personnel and the environment. This guide provides detailed procedures for the safe handling and disposal of this compound.
Researchers and scientists in drug development must manage chemical waste with precision and care. The following information outlines the essential operational and disposal plans for this compound (CAS No. 1232431-75-2), ensuring compliance with safety regulations and promoting a secure laboratory environment.
Key Safety and Hazard Information
Based on analogous compounds, this compound should be considered hazardous. The primary risks include:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.
-
Skin and Eye Irritation: Causes skin irritation and serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation.
Always handle this compound in a well-ventilated area, preferably a fume hood, and wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
Quantitative Data for Disposal Considerations
The following table summarizes key hazard classifications and exposure limits for similar brominated pyridine compounds. This data should be used as a conservative guide for handling and waste characterization.
| Parameter | Value/Classification | Notes |
| GHS Hazard Statements | H302, H312, H332, H315, H319, H335 | Based on analogous compounds (Harmful if swallowed, in contact with skin, if inhaled; Causes skin irritation; Causes serious eye irritation; May cause respiratory irritation). |
| UN Number | Not specified (likely to fall under a generic "toxic solid, organic, n.o.s." category) | Consult with your EHS department for proper shipping and waste manifest classification. |
| RCRA Waste Codes (Potential) | D001 (Ignitability, if in a flammable solvent), U or P-listed waste (if a commercial chemical product) | The specific waste code must be determined by a trained professional based on the waste's characteristics and origin. |
| Occupational Exposure Limits | No specific limits established. | Handle with engineering controls (fume hood) to minimize exposure. |
Detailed Protocol for the Disposal of this compound
This step-by-step protocol provides a framework for the safe disposal of this compound.
I. Pre-Disposal Preparation
-
Consult Institutional Guidelines: Before beginning any disposal procedure, review your organization's specific chemical hygiene plan and waste disposal guidelines. Contact your EHS department for any questions.
-
Gather Materials:
-
Appropriate PPE (chemical-resistant gloves, safety goggles, lab coat).
-
A designated, labeled hazardous waste container. The container must be made of a material compatible with the chemical and any solvents used.
-
Waste labels from your institution.
-
A chemical fume hood.
-
II. Waste Segregation and Collection
-
Solid Waste:
-
Carefully sweep up any solid this compound using non-sparking tools.
-
Place the solid waste into a designated, sealable hazardous waste container.
-
Do not mix with other incompatible waste streams. Specifically, avoid mixing with strong oxidizing agents.
-
-
Contaminated Materials:
-
Any materials that have come into contact with this compound, such as pipette tips, weighing paper, and contaminated gloves, must be disposed of as hazardous waste.
-
Place these items in the same designated hazardous waste container as the solid chemical.
-
-
Solutions:
-
If the compound is in a solvent, it should be collected in a separate, compatible liquid hazardous waste container.
-
Segregate halogenated and non-halogenated solvent waste streams, as disposal costs and methods can differ.
-
-
Empty Containers:
-
Original containers of this compound should be triple-rinsed with a suitable solvent (e.g., methanol or ethanol).
-
The rinsate must be collected and disposed of as liquid hazardous waste.
-
After triple-rinsing, deface the label on the empty container and dispose of it according to your institution's policy for empty chemical containers.
-
III. Labeling and Storage
-
Labeling:
-
Affix a completed hazardous waste label to the container.
-
The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The CAS number: "1232431-75-2."
-
An accurate estimation of the amount of waste.
-
The date of accumulation.
-
The associated hazards (e.g., "Toxic," "Irritant").
-
-
-
Storage:
-
Store the sealed waste container in a designated satellite accumulation area.
-
The storage area should be secure, well-ventilated, and away from incompatible materials.
-
Ensure the container is kept closed except when adding waste.
-
IV. Final Disposal
-
Arrange for Pickup: Contact your institution's EHS department to schedule a pickup of the hazardous waste.
-
Documentation: Complete any required waste manifests or internal tracking forms as per your institution's procedures.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By following these procedures, researchers can ensure the safe and compliant disposal of this compound, contributing to a secure and responsible laboratory environment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
